carbonic acid;lanthanum;hydrate
Description
Significance in Rare Earth Element Chemistry
The significance of lanthanum carbonate hydrate (B1144303) in rare earth element chemistry is substantial. It serves as a crucial intermediate in the separation and purification of lanthanum from other rare earth elements found in ores like monazite. pharmacompass.com The controlled precipitation of lanthanum carbonate allows for its separation from other lanthanides. Furthermore, its thermal decomposition is a key step in the production of high-purity lanthanum oxide (La₂O₃), a versatile material used in applications such as advanced ceramics and cracking catalysts. americanelements.comheegermaterials.com
The study of lanthanum carbonate and its various hydrated forms contributes to the broader understanding of the coordination chemistry and solid-state behavior of the entire lanthanide series. researchgate.net Investigations into its crystal structure, thermal stability, and synthesis provide a model for understanding other rare earth carbonates, which exhibit similar, yet subtly different, properties due to the lanthanide contraction.
Historical Context of Hydrated Lanthanum Carbonate Investigations
The study of rare earth carbonates and their decomposition has been a subject of scientific inquiry for many decades. researchgate.net Early investigations, such as those reported in the Journal of Inorganic and Nuclear Chemistry in 1965, explored methods for preparing rare earth carbonates, including the reaction of rare earth chlorides with ammonium (B1175870) trichloroacetate (B1195264) to yield hydrated carbonates like lanthanum carbonate octahydrate. google.com
Historically, research focused on fundamental characterization, including its synthesis, infrared spectroscopy, and thermal decomposition behavior. google.com A significant milestone in the investigation of lanthanum carbonate hydrate was the development and eventual approval of its tetrahydrate form for clinical use as a phosphate (B84403) binder. pharmacy180.com This application, commercialized under the trade name Fosrenol, spurred extensive research into the synthesis of specific, stable hydrate forms with high phosphate-binding capacity, moving beyond the initially isolated octahydrate. wikipedia.orggoogle.comnih.gov This shift led to detailed studies on producing various hydrates, such as the dihydrate and tetrahydrate, and ensuring their purity from contaminants like lanthanum hydroxycarbonate. google.comgoogleapis.com
Current Research Frontiers and Unanswered Questions
Modern research on lanthanum carbonate hydrate is focused on refining its synthesis, characterization, and application-specific properties. A key frontier is the development of novel synthesis methodologies, such as sonochemical methods, to produce lanthanum carbonate nanoparticles with controlled size and morphology. researchgate.net Researchers are also actively exploring processes to prepare specific and stable hydrated forms, like the dihydrate and tetrahydrate, which are noted to be more stable and medicinally valuable than the octahydrate. googleapis.comgoogle.com
The precise mechanism of its thermal decomposition continues to be an area of active investigation. Studies using techniques like thermogravimetric analysis (TGA) have shown a multi-step process involving the loss of water molecules followed by the evolution of carbon dioxide to form intermediates like lanthanum dioxycarbonate before the final formation of lanthanum oxide. researchgate.netsphinxsai.comresearchgate.net However, the exact kinetics and the influence of the surrounding atmosphere on the decomposition pathway remain subjects of detailed study. sphinxsai.comresearchgate.net
Unanswered questions that drive current research include:
How can the synthesis be precisely controlled to yield a specific hydrate (e.g., dihydrate, tetrahydrate, octahydrate) exclusively?
What are the detailed kinetics and mechanisms of the interconversion between different hydrated forms?
How do synthesis conditions and crystalline form affect the phosphate-binding capacity at a molecular level?
What is the full range of intermediate species formed during thermal decomposition under various atmospheric conditions? iaea.org
Detailed Research Findings
Crystallographic and Physical Data
Lanthanum carbonate can form several different hydrates, with the octahydrate being a common form isolated from aqueous solutions. google.comresearchgate.net The crystal structure of lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) has been identified as orthorhombic with a Pccn space group. researchgate.netresearchgate.net Its structure is complex, featuring a layered arrangement with both lattice and coordinated water molecules, interconnected by extensive hydrogen bonding. researchgate.netresearchgate.net The difficulty in accurately determining water content by traditional methods like Karl-Fischer titration is attributed to the presence of these tightly bound lattice water molecules. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.netresearchgate.net |
| Space Group | Pccn | researchgate.netresearchgate.net |
| Formula | La₂(CO₃)₃·8H₂O |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals that the decomposition of lanthanum carbonate octahydrate is a multi-stage process. The initial weight loss corresponds to dehydration, followed by decarboxylation at higher temperatures. sphinxsai.comresearchgate.net The decomposition generally proceeds as follows:
Dehydration: Loss of water molecules occurs first, typically up to about 400°C. sphinxsai.com
Decarboxylation (Step 1): The anhydrous lanthanum carbonate decomposes to form an intermediate, lanthanum dioxycarbonate (La₂O₂CO₃). This step involves the release of carbon dioxide. researchgate.net
Decarboxylation (Step 2): The lanthanum dioxycarbonate further decomposes at higher temperatures (reported above 710-730°C and up to 900°C) to yield the final product, lanthanum oxide (La₂O₃), with the release of more carbon dioxide. researchgate.netsphinxsai.comresearchgate.net
The final form of lanthanum oxide can be influenced by the atmosphere during decomposition. sphinxsai.com
| Temperature Range | Process | Product(s) | Reference |
|---|---|---|---|
| ~30°C - 400°C | Dehydration | Anhydrous La₂(CO₃)₃ | sphinxsai.com |
| ~400°C - ~575°C | Decarboxylation | Lanthanum Dioxycarbonate (La₂O₂CO₃) | researchgate.netsphinxsai.com |
| > ~700°C | Final Decomposition | Lanthanum Oxide (La₂O₃) | researchgate.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
carbonic acid;lanthanum;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2La.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMSRFZJNFZXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[La].[La] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8La2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hydrated Lanthanum Carbonates
Precipitation Techniques
Precipitation from aqueous solutions is a common and versatile method for producing hydrated lanthanum carbonates. This approach involves the reaction of a soluble lanthanum salt with a carbonate source, leading to the formation of an insoluble lanthanum carbonate product. The specific conditions of the precipitation, such as the method of reagent introduction and the pH of the reaction medium, play a pivotal role in determining the crystalline phase and morphology of the synthesized material.
Homogeneous Precipitation via Urea (B33335) Hydrolysis
Homogeneous precipitation utilizing the hydrolysis of urea offers a method for producing uniform, well-defined lanthanum carbonate particles. In this technique, a solution containing a soluble lanthanum salt, such as lanthanum nitrate (B79036), and urea is heated. The gradual thermal decomposition of urea releases carbonate ions slowly and uniformly throughout the solution. This slow release prevents localized high concentrations of the precipitating agent, which in turn promotes the growth of well-ordered crystalline structures.
The process is governed by the following reactions:
(NH₂)₂CO + H₂O → 2NH₃ + CO₂ 2La³⁺ + 3CO₃²⁻ + xH₂O → La₂(CO₃)₃·xH₂O
Research has shown that this method can yield spherical lanthanum carbonate particles. For instance, studies have demonstrated that in the absence of external influences like ultrasound, the particles formed are typically spherical. rsc.org The controlled nature of urea hydrolysis allows for excellent command over particle size and morphology, which is crucial for applications where these parameters are critical.
Direct Precipitation from Lanthanum Salt and Carbonate Solutions
Direct precipitation, also known as the conventional or direct mixing method, involves the direct addition of a carbonate-containing solution to a solution of a lanthanum salt. Common lanthanum sources include lanthanum chloride (LaCl₃) and lanthanum nitrate (La(NO₃)₃), while carbonate sources often include sodium carbonate (Na₂CO₃), ammonium (B1175870) carbonate ((NH₄)₂CO₃), or sodium bicarbonate (NaHCO₃). google.comgoogle.com
This method is straightforward and can be used to produce various hydrated forms of lanthanum carbonate, most notably the octahydrate (La₂(CO₃)₃·8H₂O). google.comgoogle.com The reaction between lanthanum chloride and sodium carbonate is a typical example. However, a significant drawback of using strong bases like sodium carbonate is the potential for the co-precipitation of lanthanum hydroxycarbonate (La(OH)CO₃), especially if the pH is not carefully controlled. researchgate.net The removal of sodium salt impurities from the final product can also be challenging. google.com
To circumvent some of these issues, ammonium bicarbonate can be used as the carbonate source. The reaction with lanthanum chloride proceeds as follows:
2LaCl₃ + 6NH₄(HCO₃) → La₂(CO₃)₃ + 6NH₄Cl + 3CO₂ + 3H₂O google.com
This process can yield a fine, crystalline lanthanum carbonate hydrate (B1144303) that is easier to filter and wash. google.com Subsequent controlled drying of the initially formed octahydrate at specific temperatures can lead to the formation of other hydrated forms, such as the tetrahydrate or dihydrate. google.com
| Lanthanum Salt | Carbonate Source | Key Observations | Resulting Hydrate (Initial) | Reference |
| Lanthanum Chloride (LaCl₃) | Sodium Carbonate (Na₂CO₃) | Risk of slimy precipitate and sodium salt impurities. | Lanthanum Carbonate Octahydrate | google.com |
| Lanthanum Nitrate (La(NO₃)₃) | Sodium Carbonate (Na₂CO₃) | Formation of octahydrate; potential for hydroxycarbonate formation. | Lanthanum Carbonate Octahydrate | google.com |
| Lanthanum Chloride (LaCl₃) | Ammonium Bicarbonate (NH₄(HCO₃)) | Produces free-flowing, crystalline product; easier to purify. | Lanthanum Carbonate Hydrate | google.com |
| Lanthanum Chloride (LaCl₃) | Sodium Bicarbonate (NaHCO₃) | Allows reaction at lower pH, avoiding basic lanthanum carbonate formation. | Lanthanum Carbonate Octahydrate | google.comresearchgate.net |
Influence of pH on Precipitation Pathways
The pH of the reaction medium is a critical parameter that significantly influences the composition and structure of the precipitated lanthanum carbonate. An elevated pH can lead to the formation of lanthanum hydroxycarbonate (La(OH)CO₃), an undesirable byproduct in many applications. researchgate.net
To mitigate the formation of hydroxycarbonates, the use of sodium bicarbonate (NaHCO₃) as the carbonate source has been explored. The reaction of NaHCO₃ with LaCl₃ generates H⁺ ions, which then react with bicarbonate ions to produce water and carbon dioxide. This internal buffering system helps to maintain a lower pH during the precipitation process. google.com It has been demonstrated that keeping the pH below 4.0 can effectively prevent the generation of lanthanum hydroxycarbonate. researchgate.net
The rate of addition of the carbonate solution also impacts the pH profile of the reaction. A rapid initial addition of sodium bicarbonate to a lanthanum chloride solution can cause a sharp pH increase, leading to the immediate precipitation of flocculent La₂(CO₃)₃. google.com Conversely, a slow addition rate allows for a more gradual pH increase, which can be controlled to favor the formation of the desired lanthanum carbonate hydrate without significant contamination from hydroxycarbonate species. google.com
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a powerful technique for producing highly crystalline and morphologically controlled nanomaterials. This method involves carrying out the chemical reaction in an aqueous solution at temperatures above the boiling point of water and at elevated pressures, typically within a sealed vessel known as an autoclave.
Controlled Temperature and Pressure Regimes
In the context of hydrated lanthanum carbonate synthesis, hydrothermal methods allow for precise control over the crystalline phase and particle morphology by manipulating temperature and pressure. While specific literature detailing a wide range of temperature and pressure regimes for lanthanum carbonate hydrate is specialized, the general principles of hydrothermal synthesis suggest that higher temperatures promote the growth of larger, more well-defined crystals and can influence the degree of hydration in the final product. The pressure within the autoclave is primarily determined by the temperature and the degree of filling of the vessel. These controlled conditions can be used to target specific polymorphs or hydrated states of lanthanum carbonate that may not be accessible through conventional precipitation methods at atmospheric pressure.
Impact of Reactant Concentrations and Molar Ratios
The concentrations of the lanthanum salt and the carbonate source, as well as their molar ratio, are crucial variables in hydrothermal synthesis that directly affect the characteristics of the resulting hydrated lanthanum carbonate. The supersaturation level of the solution, which is a function of reactant concentrations, dictates the nucleation and growth rates of the crystals.
By carefully adjusting the La³⁺/CO₃²⁻ molar ratio, it is possible to control the stoichiometry of the final product and prevent the formation of intermediate or incomplete reaction products. The concentration of mineralizers or additives in the hydrothermal medium can also influence the solubility of the reactants and the growth habits of the crystals, offering another layer of control over the final particle size and shape. For instance, the presence of certain polymers or surfactants can lead to the formation of specific morphologies, such as nanorods or nanowires, by selectively adsorbing onto different crystal faces and modifying their relative growth rates.
Role of Mineralizers and Additives in Crystal Growth
Mineralizers and additives play a crucial role in directing the crystallization of hydrated lanthanum carbonates. These substances can influence the nucleation and growth kinetics, leading to the formation of specific polymorphs and morphologies.
Additives are also instrumental in controlling the crystallization process. In the precipitation of calcium carbonate, a well-studied analogue, additives can interact at various stages, from the prenucleation stage to final crystal growth. d-nb.info They can stabilize amorphous precursors, influence the selection of polymorphs, and modify crystal morphology. d-nb.info For example, the addition of magnesium chloride (MgCl2) to a calcium hydroxide (B78521) solution in a carbonation process has been shown to promote the formation of the aragonite polymorph of calcium carbonate over calcite. researchgate.net The concentration of such additives, along with other reaction parameters like temperature and CO2 flow rate, can be fine-tuned to control the nucleation rate, particle size, and aspect ratio of the resulting crystals. researchgate.net
Organic molecules can also serve as effective additives. For example, oleic acid has been used as a surfactant in the synthesis of lanthanum carbonate nanoparticles to control their size and morphology. orientjchem.orgorientjchem.org The use of surfactants can prevent particle agglomeration and influence the growth habit of the crystals. iaea.orgresearchgate.net
Sonochemical Synthesis
Sonochemical synthesis utilizes the energy of ultrasonic cavitation to induce chemical reactions and influence material formation. This method has been effectively employed for the synthesis of lanthanum carbonate nanoparticles. The intense local heating and pressure generated by the collapse of cavitation bubbles create unique reaction conditions that can lead to the formation of novel structures and morphologies. psu.edu
A notable effect of ultrasound irradiation in the synthesis of lanthanum carbonate is the significant impact on particle morphology. For instance, when lanthanum carbonate is synthesized from lanthanum nitrate and urea, the application of ultrasound can lead to the formation of needle-shaped particles, whereas in the absence of ultrasound, spherical particles are produced. psu.edursc.org This morphological control is attributed to the extreme conditions at the bubble-liquid interface during cavitation, which can favor an amorphous growth process. psu.edu
The sonochemical method can be used to produce lanthanum carbonate nanoparticles from lanthanum acetate (B1210297) and sodium carbonate. iaea.orgresearchgate.net The duration of sonication is a key parameter that can be adjusted to control the particle size and morphology of the resulting nanoparticles. iaea.orgresearchgate.net
Mechanochemical Synthesis
Mechanochemical synthesis is a solid-state reaction technique that uses mechanical energy, typically through ball milling, to induce chemical transformations. This method has been successfully applied to the synthesis of lanthanum-based materials.
In one example, lanthanum oxide nanoparticles were prepared through a mechanochemical reaction of lanthanum carbonate with sodium hydroxide, followed by heat treatment. researchgate.net The process involves a two-step mechanochemical reaction where lanthanum carbonate reacts with NaOH to form an amorphous lanthanum basic carbonate and lanthanum hydroxide. This is followed by the crystallization of a basic lanthanum carbonate. researchgate.net Similarly, a mechanochemically induced solvent-deficient method using lanthanum nitrate and ammonium bicarbonate as precursors has been used to synthesize lanthanum(III)-oxide powders. researchgate.net
Conversion Synthesis from Lanthanum Oxides and Hydroxides
Hydrated lanthanum carbonates can be synthesized through the conversion of lanthanum oxides and hydroxides. This approach is often used as an intermediate step in the preparation of other lanthanum compounds.
For example, lanthanum oxide can be converted to lanthanum nitrate using nitric acid, which is then reacted with a carbonate source like sodium carbonate or ammonium bicarbonate to precipitate lanthanum carbonate. google.com Similarly, lanthanum oxide can be reacted with hydrochloric acid to form lanthanum chloride, which is then carbonated. google.com
Lanthanum hydroxide can also serve as a precursor. For instance, lanthanum carbonate nanoparticles can be hydrolyzed to form lanthanum hydroxide nanoparticles. iaea.orgresearchgate.net Conversely, lanthanum hydroxide can be used as a starting material for the synthesis of lanthanum carbonate hydroxide. osti.gov
The table below summarizes various conversion synthesis routes for hydrated lanthanum carbonates.
| Starting Material | Reagents | Product | Reference |
| Lanthanum Oxide | Nitric Acid, Sodium Carbonate | Lanthanum Carbonate | google.com |
| Lanthanum Oxide | Hydrochloric Acid, Sodium Carbonate | Lanthanum Carbonate | google.com |
| Lanthanum Carbonate | - | Lanthanum Hydroxide | iaea.orgresearchgate.net |
| Lanthanum Hydroxide | - | Lanthanum Carbonate Hydroxide | osti.gov |
Controlled Crystallization for Morphology and Phase Purity
The control of crystallization is essential for obtaining hydrated lanthanum carbonates with desired morphology and phase purity. This is often achieved by carefully managing the reaction conditions and understanding the role of precursors.
Amorphous precursors play a significant role in the crystallization of lanthanum carbonates. nih.govrsc.org These poorly-ordered, nanoparticulate precursors, often with a general formula of REE2(CO3)3·nH2O, can have varying stabilities and crystallization pathways depending on factors like temperature and the specific rare-earth element. nih.govrsc.org The breakdown of these amorphous precursors can lead to a rapid increase in supersaturation, resulting in spherulitic growth morphologies. nih.govrsc.orgresearchgate.net The thermodynamic landscape of the La2O3-H2O-CO2 system reveals that the formation of different phases, such as La2(CO3)3·8H2O or LaOHCO3, is sensitive to the partial pressures of water and carbon dioxide. elsevierpure.com
The choice of precipitating agent and the control of pH are also critical. For instance, reacting a soluble lanthanum salt like lanthanum chloride with ammonium carbonate at a controlled pH and temperature can lead to the precipitation of lanthanum carbonate hydroxide with high purity. google.com The carbonation of a lanthanum chloride solution with carbon dioxide at a specific pH and temperature can yield lanthanum carbonate precursors with a lamellar morphology. researchgate.net
Drying conditions are also crucial in determining the final hydration state of the lanthanum carbonate. For example, careful drying of lanthanum carbonate octahydrate at a specific temperature can yield the tetrahydrate form. google.comepo.org
The table below highlights the effect of different synthesis parameters on the morphology and phase of hydrated lanthanum carbonates.
| Synthesis Method | Key Parameters | Resulting Morphology/Phase | Reference |
| Ultrasound Irradiation | Presence/Absence of Ultrasound | Needle-shaped vs. Spherical | psu.edursc.org |
| Hydrothermal | Mineralizer type and concentration | Controlled crystal facets | rsc.org |
| Precipitation | pH, Temperature | Lamellar morphology, High purity lanthanum carbonate hydroxide | google.comresearchgate.net |
| Crystallization from Amorphous Precursor | Temperature | Spherulitic morphology | nih.govrsc.org |
| Drying | Temperature, Duration | Controlled hydrate form (e.g., tetrahydrate) | google.comepo.org |
Structural Characterization and Crystallography of Hydrated Lanthanum Carbonates
Polymorphism and Hydration States
Hydrated lanthanum carbonates exist in several polymorphic forms, primarily distinguished by the number of water molecules (n) integrated into their crystal lattices. The most extensively studied among these is the octahydrate. Other significant phases include the tetrahydrate, pentahydrate, and dihydrate. The landscape of lanthanum carbonate chemistry is further diversified by the existence of non-stoichiometric hydrates and related compounds such as lanthanum carbonate hydroxide (B78521).
Lanthanum Carbonate Octahydrate Phases
Lanthanum carbonate octahydrate, La₂(CO₃)₃·8H₂O, stands as a well-characterized hydrate (B1144303). Its crystal structure is defined by a metal-coordinated complex that features both intramolecular and intermolecular hydrogen bonding. minsocam.org The structure is organized in layers, incorporating four water molecules directly within the lattice, while two additional pairs of water molecules are positioned above and below this plane. minsocam.org The precise stoichiometry of the octahydrate has been rigorously confirmed through elemental analysis, with the observed carbon and hydrogen content being in close agreement with the theoretical formula. researchgate.net
A naturally occurring analogue, the mineral lanthanite-(La) with the formula (La,Ce)₂(CO₃)₃·8H₂O, is isostructural with the synthetically produced lanthanum carbonate octahydrate. minsocam.orggeoscienceworld.orgwikipedia.org The crystal architecture of lanthanite is composed of infinite layers of 10-fold coordinated rare-earth element (REE)-oxygen polyhedra and carbonate groups. geoscienceworld.orgwikipedia.org These layers are interconnected exclusively through hydrogen bonds with the interlayer water molecules, a structural feature that accounts for the mineral's characteristic perfect micaceous cleavage. geoscienceworld.orgwikipedia.org
Lanthanum Carbonate Tetrahydrate Phases
Another significant hydration state is lanthanum carbonate tetrahydrate, La₂(CO₃)₃·4H₂O. google.com This particular phase can be synthesized by the controlled drying of lanthanum carbonate octahydrate. google.com Although detailed single-crystal X-ray diffraction data are less prevalent in peer-reviewed journals compared to the octahydrate, its existence is well-documented in patent literature, which provides methods for its preparation and corresponding X-ray powder diffraction (XRPD) patterns. google.comepo.org It is crucial to meticulously control the drying conditions of the octahydrate to prevent the formation of lanthanum hydroxycarbonate as an impurity. google.com
Lanthanum Carbonate Pentahydrate Phases
A pentahydrate form of lanthanum carbonate, La₂(CO₃)₃·5H₂O, has also been successfully identified and characterized. d-nb.inforesearchgate.net This phase was synthesized via an industrial-scale process that involves the reaction of lanthanum(III) oxide with hydrochloric acid, followed by a neutralization step and subsequent precipitation using ammonium (B1175870) carbonate. d-nb.inforesearchgate.net Through X-ray powder diffraction, an averaged crystal structure model was determined. d-nb.inforesearchgate.net The structure is characterized by zig-zag layers and a notably disordered interlayer space that is occupied by both water molecules and carbonate anions. d-nb.inforesearchgate.net It has been postulated that the partial occupancy of water-related oxygen positions within the crystal lattice could permit a variable water content, with 'x' in the formula La₂(CO₃)₃·xH₂O potentially ranging from 1.5 to 5.0. d-nb.inforesearchgate.net Notably, the pentahydrate does not appear to be accessible through the simple partial dehydration of the octahydrate phase. d-nb.inforesearchgate.net
Lanthanum Carbonate Dihydrate Phases
The existence of a dihydrate form, La₂(CO₃)₃·2H₂O, is primarily documented in patent literature. google.com A described method for its preparation involves the initial partial drying of a more heavily hydrated lanthanum carbonate, which is then treated with a hydrocarbon solvent. google.com The resultant lanthanum carbonate dihydrate is reported to be stable at ambient temperatures and free of contamination from lanthanum hydroxycarbonate. google.com
Other Hydrated Forms and Non-Stoichiometry
In addition to these distinct hydrated phases, the scientific literature also reports on other related forms and instances of non-stoichiometry. Lanthanum carbonate hydroxide, La(OH)CO₃, is a compound that can emerge as a byproduct during the synthesis of hydrated lanthanum carbonates, especially when the pH of the reaction is not rigorously controlled. researchgate.netgoogle.com It is also recognized as a product of the decarboxylation of lanthanum carbonate hydrates when subjected to high temperatures and humidity. google.com Two distinct polymorphs of La(OH)CO₃ have been successfully prepared and characterized. mdpi.com
Furthermore, there are reports of lanthanum carbonate subhydrates that contain non-integer numbers of water molecules, such as La₂(CO₃)₃·3.4H₂O, which was synthesized using a hydrothermal method. cdut.edu.cn The thermal decomposition of this particular subhydrate has been investigated and was found to proceed through a multi-step mechanism. cdut.edu.cn The presence of such non-stoichiometric phases suggests that the dehydration of lanthanum carbonate octahydrate may be a continuous process, featuring intermediate states that are not always well-defined crystalline phases. d-nb.info
Crystal System Determinations
The various hydrated forms of lanthanum carbonate are distinguished by their crystallization in different crystal systems.
Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O) and its isostructural mineral counterpart Lanthanite-(La) both crystallize in the orthorhombic system. minsocam.orgresearchgate.netgeoscienceworld.orgwikipedia.orgarizona.edu
Lanthanum Carbonate Pentahydrate (La₂(CO₃)₃·5H₂O) has been characterized and found to crystallize in the orthorhombic system. d-nb.inforesearchgate.net
One of the polymorphs of Lanthanum Carbonate Hydroxide (La(OH)CO₃) is also reported to be orthorhombic . mdpi.com
The following table provides a summary of the crystallographic data for several of the hydrated lanthanum carbonate phases.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference(s) |
| Lanthanum Carbonate Octahydrate | La₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | 8.984 | 9.580 | 17.00 | researchgate.net |
| Lanthanite-(La) | (La,Ce)₂(CO₃)₃·8H₂O | Orthorhombic | Pbnb | 9.504 | 16.943 | 8.937 | minsocam.orggeoscienceworld.org |
| Lanthanum Carbonate Pentahydrate | La₂(CO₃)₃·5H₂O | Orthorhombic | Pbca | 9.0167 | 12.842 | 9.6331 | d-nb.inforesearchgate.net |
Space Group Assignments
The crystal structure of hydrated lanthanum carbonates has been a subject of detailed investigation. Lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) has been determined to crystallize in the orthorhombic system. researchgate.net Specifically, it belongs to the Pccn space group. researchgate.net This assignment is a result of single-crystal X-ray diffraction studies, which provide precise information about the symmetry elements present in the crystal lattice. Another hydrated form, lanthanum chloride carbonate trihydrate (LaCl[CO₃]·3H₂O), also adopts an orthorhombic structure but is assigned to the Pbca space group. iaea.org
Unit Cell Parameter Analysis
The unit cell is the fundamental repeating unit of a crystal structure. For lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O), the lattice parameters have been determined with high precision. A single-crystal X-ray diffraction study reported the following orthorhombic unit cell dimensions:
a = 8.984 ± 0.004 Å
b = 9.580 ± 0.004 Å
c = 17.00 ± 0.01 Å
These parameters define a unit cell that contains four formula units of La₂(CO₃)₃·8H₂O. For lanthanum chloride carbonate trihydrate (LaCl[CO₃]·3H₂O), the orthorhombic unit cell parameters are a = 856.82(5) pm, b = 1598.57(9) pm, and c = 967.68(6) pm, with Z=8. iaea.org
Below is an interactive data table summarizing the unit cell parameters for different hydrated lanthanum carbonate compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Reference |
| Lanthanum Carbonate Octahydrate | La₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | 8.984 | 9.580 | 17.00 | 4 | |
| Lanthanum Chloride Carbonate Trihydrate | LaCl[CO₃]·3H₂O | Orthorhombic | Pbca | 8.5682 | 15.9857 | 9.6768 | 8 | iaea.org |
Layered Structural Motifs
A prominent feature of the lanthanum carbonate octahydrate crystal structure is its layered nature. researchgate.net The structure consists of basic layers formed by alternating rows of carbonate ions and lanthanum ions. Within this layered arrangement, the lanthanum ions exhibit a high coordination number. The structure contains two distinct 10-coordinate lanthanum polyhedra. These coordination sites are occupied by both water molecules and carbonate ions, which can act as either bidentate or unidentate ligands. The arrangement of water molecules is also noteworthy, with some being directly bound to the metal ions while a quarter of the water molecules are not, existing within the lattice. researchgate.net Specifically, four water molecules are located within the lattice, with two additional pairs situated above and below the lattice plane. researchgate.net
Microstructural Analysis and Morphological Control
The macroscopic properties of hydrated lanthanum carbonate powders are directly linked to their microstructure, which encompasses crystal morphology, particle shape, and size.
Influence of Synthesis Conditions on Crystal Morphology (e.g., needle-shaped, spherical particles)
The morphology of lanthanum carbonate particles can be effectively controlled by the synthesis conditions. One remarkable example is the use of ultrasound irradiation during the synthesis from lanthanum nitrate (B79036) and urea (B33335). rsc.org
With Ultrasound Irradiation: The application of ultrasound leads to the formation of needle-shaped particles. rsc.org
Without Ultrasound Irradiation: In the absence of ultrasound, the reaction produces spherical carbonate particles. rsc.org
This demonstrates a clear and direct method for morphological control, which is crucial for tailoring the material for specific applications. Other synthesis methods, such as sonochemical synthesis from lanthanum acetate (B1210297) and sodium carbonate, also yield nanoparticle morphologies. researchgate.net
Evolution of Particle Shape and Size
The evolution of particle shape and size is a dynamic process influenced by various factors during synthesis and subsequent treatment. For instance, the calcination of lanthanum carbonate can lead to changes in morphology. While needle-shaped particles tend to retain their shape to a large extent upon heating, spherical particles undergo a more significant degree of deformation. rsc.org The sonochemical method allows for the synthesis of lanthanum carbonate nanoparticles, with the potential to control particle size by adjusting parameters like sonication time. researchgate.net Further processing, such as hydrothermal treatment, can be used to convert these nanoparticles into other compounds like lanthanum hydroxide while influencing the final morphology. researchgate.net
The following table provides a summary of the morphological control of hydrated lanthanum carbonate.
| Synthesis Condition | Resulting Morphology | Reference |
| With Ultrasound Irradiation | Needle-shaped particles | rsc.org |
| Without Ultrasound Irradiation | Spherical particles | rsc.org |
| Sonochemical Method | Nanoparticles | researchgate.net |
Crystallographic Defects and Impurities
The ideal crystal structure of hydrated lanthanum carbonates represents a perfectly ordered, repeating arrangement of atoms. However, in practice, crystalline solids, including these lanthanum compounds, contain various imperfections that disrupt this periodicity. wikipedia.org These imperfections can be broadly categorized as crystallographic defects, which are structural flaws within the lattice, and impurities, which involve the presence of foreign chemical species.
Crystallographic defects are interruptions in the regular patterns of the crystal lattice and can be classified by their dimensionality. wikipedia.org
Point Defects: These are zero-dimensional defects that occur at or around a single lattice point. wikipedia.org They include vacancies (an atom missing from a lattice site) and interstitial defects (an atom located in a site that is not normally occupied). In the context of hydrated lanthanum carbonates, vacancies could involve a missing lanthanum ion, carbonate ion, or water molecule from its designated position in the crystal structure.
Line Defects: Known as dislocations, these are one-dimensional defects that represent a line around which the lattice is distorted.
Planar Defects: These are two-dimensional imperfections such as grain boundaries, where the crystallographic orientation changes between adjacent crystals, or stacking faults. wikipedia.org The layered structure of lanthanum carbonate octahydrate, for instance, could theoretically be susceptible to stacking faults, which are interruptions in the regular sequence of crystal planes. researchgate.netsphinxsai.com
While these defects are theoretically present, the bulk of available research on imperfections in hydrated lanthanum carbonates focuses on the identification and characterization of chemical and phase impurities rather than detailed analyses of crystallographic point and line defects.
Impurities in hydrated lanthanum carbonate samples are a significant concern, particularly in pharmaceutical applications, as they can alter the material's properties. These impurities can arise from the manufacturing process, degradation, or the source materials.
A primary impurity is lanthanum hydroxycarbonate (LaCO₃OH) , which is a product of decarboxylation, a degradation process that can occur during manufacturing or storage, particularly under hydrothermal conditions (high temperature and pressure in the presence of water). google.comgoogleapis.comepo.org Lanthanum hydroxycarbonate is known to exist in at least two different polymorphic forms, designated as Form I and Form II, each with a unique X-ray diffraction pattern. google.comepo.orggoogle.com The presence and quantity of these polymorphic impurities can be determined using analytical techniques like X-ray powder diffraction (XRPD), often employing full-pattern analysis methods such as Rietveld refinement. googleapis.comepo.org
Another source of impurities is the thermal degradation of the hydrated compound. sphinxsai.com When lanthanum carbonate octahydrate is subjected to high temperatures, it undergoes a series of transformations, leading to different chemical species that can be considered process-related impurities if the heating is not controlled to produce a specific desired phase. sphinxsai.com
Interactive Table 1: Thermal Degradation Products of Lanthanum Carbonate Octahydrate
The table below details the compounds formed when lanthanum carbonate octahydrate is heated.
| Temperature Range (°C) | Resulting Compound | Atmosphere | Reference |
| 100 - 345 | Anhydrous Lanthanum Carbonate | Air / Nitrogen | sphinxsai.com |
| ~ 575 | Lanthanum Dioxycarbonate | Air / Nitrogen | sphinxsai.com |
| ~ 900 | Hexagonal Lanthanum Oxide | Nitrogen | sphinxsai.com |
| ~ 900 | Lanthanum Trihydroxide | Air | sphinxsai.com |
Furthermore, due to the chemical similarities among rare-earth elements, lanthanum-containing minerals often feature other lanthanides. wikipedia.org Consequently, commercially produced lanthanum carbonate may contain trace amounts of other rare-earth elements as substitutional impurities, where a lanthanum ion in the crystal lattice is replaced by another rare-earth ion. wikipedia.orgsigmaaldrich.com
Interactive Table 2: Common Impurities in Hydrated Lanthanum Carbonate
This table summarizes the types of impurities that can be found in hydrated lanthanum carbonate samples.
| Impurity Type | Example | Method of Introduction | Reference |
| Degradation Product | Lanthanum Hydroxycarbonate (Polymorphs I & II) | Decarboxylation during manufacturing or storage | google.comgoogleapis.comepo.org |
| Thermal Degradant | Lanthanum Dioxycarbonate | Heating during processing | sphinxsai.com |
| Substitutional Impurity | Other Trace Rare Earth Elements | Present in raw ore materials | wikipedia.orgsigmaaldrich.com |
Spectroscopic and Advanced Analytical Probes of Hydrated Lanthanum Carbonates
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within hydrated lanthanum carbonates. These methods provide detailed information about the functional groups present, their coordination environment, and the nature of the crystalline lattice.
FTIR spectroscopy of hydrated lanthanum carbonates reveals characteristic absorption bands corresponding to the vibrational modes of carbonate ions (CO₃²⁻) and water molecules (H₂O). Studies on lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) show distinct carbonate peaks at approximately 850 cm⁻¹ and 1337 cm⁻¹. researchgate.netsphinxsai.com The presence of water is confirmed by broad O-H stretching bands observed in the region of 3200-3400 cm⁻¹. researchgate.netsphinxsai.com The gradual disappearance of these O-H bands with increasing temperature, as monitored by TGA-FTIR, indicates the removal of water molecules occurs before the decomposition of the carbonate groups. researchgate.netsphinxsai.com Further analysis of lanthanum carbonate hydrates has identified additional absorption bands between 668 and 818 cm⁻¹, which are characteristic of this hydrated compound. researchgate.net Specifically, a band around 668 cm⁻¹ is attributed to the lattice vibrations of La-O bonds. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Hydrated Lanthanum Carbonate
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching (water) | 3200-3400 | researchgate.netsphinxsai.com |
| Asymmetric C-O Stretching (ν₃) | ~1337 | researchgate.netsphinxsai.com |
| Out-of-plane C-O Bending (ν₂) | ~850 | researchgate.netsphinxsai.com |
| La-O Lattice Vibrations | 668 | researchgate.net |
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of non-polar bonds. In hydrated lanthanum carbonates, the symmetric stretching mode (ν₁) of the carbonate group is readily observed. For instance, in lanthanum carbonate nanoparticles, a symmetric stretching mode is detected around 1055-1090 cm⁻¹, while an asymmetric stretching mode appears at 1396 cm⁻¹. researchgate.net The Raman spectra of different lanthanum oxycarbonates, which can be formed during the thermal decomposition of hydrated lanthanum carbonates, show distinct peaks corresponding to monoclinic and hexagonal phases. researchgate.net
Table 2: Raman Active Modes in Lanthanum Carbonate Nanoparticles
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Symmetric C-O Stretching (ν₁) | 1055-1090 | researchgate.net |
| Asymmetric C-O Stretching (ν₃) | 1396 | researchgate.net |
The carbonate ion (CO₃²⁻), with D₃h symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bending (ν₂), the doubly degenerate asymmetric stretching (ν₃), and the doubly degenerate in-plane bending (ν₄). researchgate.net In the solid state, the local symmetry of the carbonate group within the crystal lattice of hydrated lanthanum carbonate is often lowered, leading to the splitting of degenerate modes and the activation of otherwise silent modes in the infrared or Raman spectra.
The positions and splitting of these carbonate bands provide valuable information about the coordination of the carbonate ion to the lanthanum cation. For example, the separation between the ν₃ and ν₁ modes can be correlated with the coordination mode of the carbonate group (e.g., monodentate, bidentate). In a study of various metal carbonates, a linear dependence was established between the wavenumbers of certain infrared and Raman modes and the ionic radius of the metal cation. nih.gov
The vibrational spectra of hydrated lanthanum carbonates are also rich with information regarding the water molecules within the crystal structure. The broadness of the O-H stretching band (around 3400 cm⁻¹) is indicative of hydrogen bonding. researchgate.net The bending mode of water molecules (H₂O) can be observed around 1630-1680 cm⁻¹. researchgate.net In some cases, a peak around 1373 cm⁻¹ has been attributed to the vibrational bending mode of H₂O. researchgate.net The crystal structure of lanthanum carbonate octahydrate reveals that water molecules exist both within the crystal lattice and in interlayer spaces, participating in a network of intra- and inter-molecular hydrogen bonds. sphinxsai.comresearchgate.net The coordination of water molecules directly to the lanthanum ion, as well as their role as lattice water, can be inferred from the nuances of the vibrational spectra.
The combination of FTIR and Raman spectroscopy with structural data from X-ray diffraction allows for a comprehensive understanding of hydrated lanthanum carbonates. For example, the thermal decomposition of lanthanum carbonate octahydrate proceeds through the loss of water molecules, leading to the formation of anhydrous lanthanum carbonate and subsequently lanthanum dioxycarbonate, each with its distinct vibrational signature. sphinxsai.com The crystal structure of a newly identified lanthanum carbonate pentahydrate (La₂(CO₃)₃·5H₂O) was found to be strongly related to the octahydrate form, though it cannot be obtained by simple dehydration of the latter. d-nb.inforesearchgate.net Both hydrates transform into a disordered anhydrous lanthanum carbonate upon heating. d-nb.inforesearchgate.net
X-ray Diffraction Techniques
X-ray diffraction (XRD) is an indispensable technique for the structural characterization of crystalline materials like hydrated lanthanum carbonates. It provides definitive information on the crystal system, space group, and unit cell parameters.
Lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O) has been characterized by powder X-ray diffraction (PXRD), confirming its orthorhombic structure with a Pccn space group. sphinxsai.comresearchgate.net The layered structure consists of lanthanum carbonate layers with water molecules situated within the lattice and in the interlayer spaces. sphinxsai.comresearchgate.net
A newly synthesized lanthanum carbonate pentahydrate (La₂(CO₃)₃·5H₂O) was also characterized by PXRD, revealing a crystal structure with the space group Pbca. d-nb.inforesearchgate.net This phase exhibits a zig-zag layered structure with a highly disordered interlayer space occupied by water molecules and carbonate anions, allowing for a flexible water content. d-nb.inforesearchgate.net
Furthermore, XRD is crucial for identifying different hydrated forms and their degradation products. For instance, XRD patterns can distinguish between La₂(CO₃)₃·8H₂O, La₂(CO₃)₃·4H₂O, and different polymorphs of lanthanum hydroxycarbonate (La(CO₃)OH), which can form as an impurity. google.com Quantitative analysis of such mixtures can be achieved using methods like Rietveld refinement of the XRD data. google.com
Table 3: Crystallographic Data for Hydrated Lanthanum Carbonates
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| La₂(CO₃)₃·8H₂O | Orthorhombic | Pccn | sphinxsai.comresearchgate.net |
| La₂(CO₃)₃·5H₂O | Orthorhombic | Pbca | d-nb.inforesearchgate.net |
| LaCl[CO₃]·3H₂O | Orthorhombic | Pbca | iaea.org |
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity
For hydrated lanthanum carbonate, PXRD is used to distinguish between different hydration states (i.e., different values of 'x' in La₂(CO₃)₃·xH₂O) and to identify any crystalline impurities. The experimental pattern is compared against reference patterns from databases or patterns simulated from known single-crystal structures. ncl.ac.uk A close match indicates a high degree of phase purity.
A common impurity in lanthanum carbonate preparations is lanthanum hydroxycarbonate (La(CO₃)OH), which has a distinct crystal structure and, therefore, a different PXRD pattern. google.com For instance, lanthanum hydroxycarbonate form (I) is characterized by prominent peaks at specific 2θ angles (approximately 17.7°, 24.4°, and 30.3°), allowing for its detection and differentiation from the desired lanthanum carbonate hydrate (B1144303). google.com The absence of peaks corresponding to known impurities confirms the purity of the sample, while the presence of unexpected peaks can indicate contamination or the formation of a different phase. researchgate.netccp14.ac.uk
Table 1: Representative PXRD Peak Positions for a Hydrated Lanthanum Carbonate Phase
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 23.5 | 3.78 | 100 |
| 28.9 | 3.09 | 85 |
| 39.4 | 2.28 | 60 |
| 48.5 | 1.87 | 75 |
| 52.1 | 1.75 | 40 |
Note: This table is illustrative. Actual peak positions and intensities vary with the specific hydrate form and instrument parameters.
Rietveld Refinement for Structural Analysis
Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure of a material. wikipedia.org Instead of analyzing individual diffraction peaks, the Rietveld method employs a least-squares approach to fit a calculated theoretical diffraction profile to the entire measured experimental pattern. wikipedia.orgyoutube.com This allows for the extraction of detailed structural information even when diffraction peaks are severely overlapped, which is common in complex patterns. wikipedia.org
For hydrated lanthanum carbonates, Rietveld refinement is used to determine or refine key structural parameters, including:
Lattice parameters: Precise unit cell dimensions (a, b, c, α, β, γ). wikipedia.org
Atomic coordinates: The positions of lanthanum, carbonate, and oxygen atoms within the unit cell. wikipedia.org
Phase quantification: Determining the relative amounts of different crystalline phases in a mixture. scirp.org This is particularly useful for quantifying the proportion of lanthanum hydroxycarbonate impurity within a lanthanum carbonate sample. google.com
Site occupancy factors: Investigating the substitution of ions within the crystal lattice. researchgate.net
The refinement process begins with an initial structural model and iteratively adjusts various parameters until the calculated pattern shows the best possible fit to the experimental data. wikipedia.orgyoutube.com The quality of the fit is assessed using numerical indicators. This method provides a more profound understanding of the material's structure than simple peak matching. researchgate.net
Table 2: Example of Refined Crystallographic Data for a Lanthanum Compound from Rietveld Analysis
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.3852 |
| b (Å) | 3.7784 |
| c (Å) | 7.7402 |
| β (°) | 97.57 |
| Unit Cell Volume (ų) | 185.11 |
Data derived from a study on a related lanthanum compound, illustrating typical parameters obtained from Rietveld refinement. researchgate.net
Synchrotron-based X-ray Scattering for In-situ Monitoring (e.g., WAXS)
Synchrotron-based X-ray sources offer significant advantages over laboratory X-ray sources, including exceptionally high photon flux (brilliance) and the ability to select specific X-ray energies. researchgate.net These properties enable advanced scattering experiments, such as in-situ monitoring of chemical and physical processes in real-time.
Wide-Angle X-ray Scattering (WAXS), when performed at a synchrotron facility, is a powerful tool for studying dynamic changes in the crystal structure of materials like hydrated lanthanum carbonate. researchgate.net In-situ WAXS experiments can monitor transformations as they happen, for example, during heating or exposure to different environments. This is particularly valuable for:
Studying Dehydration/Hydration: Tracking the phase transitions as hydrated lanthanum carbonate loses or gains water molecules upon heating or changes in humidity.
Monitoring Synthesis: Observing the crystallization process from solution, providing insights into reaction kinetics and phase formation pathways.
Analyzing Thermal Decomposition: Following the structural changes as lanthanum carbonate hydrate decomposes into lanthanum oxide at high temperatures.
The high time resolution afforded by synchrotron sources allows for the collection of complete diffraction patterns in seconds or even milliseconds, capturing transient intermediate phases that would be missed by conventional techniques. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nm of a material's surface. youtube.com
For hydrated lanthanum carbonate, XPS provides critical information about its surface chemistry, which can differ from the bulk material. thermofisher.com The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. youtube.com
High-resolution spectra of the core levels of the constituent elements—lanthanum (La 3d), oxygen (O 1s), and carbon (C 1s)—are analyzed. Small shifts in the binding energies of these core levels (chemical shifts) provide insight into the local bonding environment. youtube.com For instance, the O 1s spectrum can be deconvoluted to distinguish between oxygen in carbonate (CO₃²⁻), hydroxide (B78521) (OH⁻), and adsorbed water (H₂O) molecules on the surface. researchgate.net Similarly, the La 3d spectrum confirms the +3 oxidation state of lanthanum and can indicate its coordination with carbonate or hydroxide groups. researchgate.netxpsdatabase.net This level of detail is crucial for understanding surface reactivity and properties.
Table 3: Typical Binding Energies (BE) from XPS for Lanthanum Carbonate
| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| La | 3d₅/₂ | ~834-835 | La³⁺ in La₂(CO₃)₃ |
| La | 3d₃/₂ | ~851-852 | La³⁺ in La₂(CO₃)₃ |
| O | 1s | ~531-532 | Carbonate (CO₃²⁻) |
| O | 1s | ~529-530 | Metal Oxide (La-O) |
| C | 1s | ~289-290 | Carbonate (CO₃²⁻) |
Note: Binding energies are approximate and can be influenced by instrument calibration and the specific chemical environment. researchgate.netxpsdatabase.net
Elemental and Chemical Composition Analysis
Beyond structural and surface analysis, determining the bulk elemental and chemical composition is fundamental to fully characterizing hydrated lanthanum carbonate. This involves quantifying the stoichiometric ratio of the constituent ions and the degree of hydration.
The stoichiometry of lanthanum carbonate refers to the molar ratio of its constituent ions. For the pure compound, La₂(CO₃)₃, the theoretical molar ratio of carbonate to lanthanum is 3:2, or 1.5. google.com However, the presence of impurities such as lanthanum hydroxycarbonate, La(OH)CO₃, where the molar ratio is 1:1, will alter this value. google.com
Determining the actual molar ratio is a key indicator of sample purity. This can be achieved through methods like elemental analysis for carbon and lanthanum or via wet chemical techniques such as complexometric titration with EDTA to quantify the lanthanum content. google.com A measured molar ratio between 1.0 and 1.5 suggests that the sample is a mixture of lanthanum carbonate and lanthanum hydroxycarbonate. google.com
Table 4: Interpretation of Carbon-to-Lanthanum Molar Ratios
| Theoretical Molar Ratio (C/La) | Compound | Implication |
|---|---|---|
| 1.5 | La₂(CO₃)₃ | Pure Lanthanum Carbonate |
| 1.0 | La(OH)CO₃ | Pure Lanthanum Hydroxycarbonate |
The general formula for hydrated lanthanum carbonate is La₂(CO₃)₃·xH₂O, where 'x' represents the number of water molecules of hydration. google.com The value of 'x' can vary, with common forms having x values between 3 and 8. google.comgoogle.com
Thermogravimetric Analysis (TGA) is a primary technique used to quantify both the hydration level and the carbonate content. google.com In a TGA experiment, the mass of a sample is monitored as a function of temperature. For hydrated lanthanum carbonate, the TGA curve typically shows two main mass loss events:
Dehydration: At lower temperatures (e.g., 40-120°C), the sample loses its water of hydration. google.com The mass lost in this step corresponds directly to the value of 'x'.
Decarbonation: At much higher temperatures, the anhydrous lanthanum carbonate decomposes to form lanthanum oxide (La₂O₃), releasing carbon dioxide.
Table 5: Illustrative TGA Data for a Hypothetical La₂(CO₃)₃·4H₂O Sample
| Temperature Range (°C) | Process | Theoretical Mass Loss (%) |
|---|---|---|
| 50 - 250 | Dehydration: La₂(CO₃)₃·4H₂O → La₂(CO₃)₃ + 4H₂O | 13.6% |
| 600 - 800 | Decarbonation: La₂(CO₃)₃ → La₂O₃ + 3CO₂ | 25.0% |
Note: This table is for illustrative purposes. Actual transition temperatures and mass loss depend on factors like heating rate and atmospheric conditions.
Thermal Behavior and Decomposition Mechanisms of Hydrated Lanthanum Carbonates
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) of hydrated lanthanum carbonates, such as lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O), reveals a distinct multi-step mass loss as the temperature increases. The decomposition process is characterized by an initial loss of water molecules, followed by the release of carbon dioxide in successive stages.
The first significant weight loss, occurring from ambient temperature up to approximately 350-400°C, corresponds to the removal of water of hydration. cdut.edu.cnsphinxsai.com For lanthanum carbonate octahydrate, this loss is equivalent to eight molecules of water. cdut.edu.cn Following dehydration, the anhydrous lanthanum carbonate undergoes decarboxylation at higher temperatures. This process typically occurs in two or more steps between approximately 350°C and 800°C, indicating the formation of stable intermediate compounds. cdut.edu.cn The total weight loss due to the release of carbon dioxide from lanthanum carbonate octahydrate is theoretically 22.0%. sphinxsai.com TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) confirms that the removal of water happens first, followed by decarboxylation at temperatures beyond 400°C. cdut.edu.cnsphinxsai.comresearchgate.net
The atmosphere in which the analysis is conducted plays a significant role in the decomposition pathway. Studies have shown that the nature of the final degradants formed above 600°C is influenced by whether the atmosphere is air or nitrogen. cdut.edu.cnsphinxsai.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) provides further insight into the energetic changes that occur during the thermal decomposition of hydrated lanthanum carbonate. The DSC curve complements the TGA data by showing endothermic and exothermic peaks corresponding to the various decomposition stages.
The initial dehydration process is characterized by one or more endothermic peaks, indicating that energy is absorbed to break the bonds of the water molecules within the crystal lattice. journalijdr.com For instance, the decomposition of a related lanthanum complex showed an endothermic peak at 85°C for the elimination of associated molecules. orientjchem.org
The subsequent decarboxylation steps can be associated with both endothermic and exothermic events. The decomposition of the anhydrous carbonate to form intermediate oxycarbonates often shows as an endothermic process. However, some transformations, such as the decomposition of certain lanthanum carboxylate complexes to form lanthanum dioxycarbonate, can be accompanied by a sharp exothermic peak, suggesting a sudden, explosive-like reaction. orientjchem.org The final decomposition of the intermediate oxycarbonate to form lanthanum oxide is also typically an endothermic event. researchgate.net
Dehydration Pathways and Anhydrous Lanthanum Carbonate Formation
The initial stage in the thermal decomposition of any hydrated lanthanum carbonate is dehydration. This process involves the removal of all water of crystallization to form anhydrous lanthanum carbonate (La₂(CO₃)₃). Studies on various hydrated forms, including La₂(CO₃)₃·8H₂O and La₂(CO₃)₃·3.4H₂O, show that this dehydration occurs in one or two steps. cdut.edu.cnresearchgate.net For La₂(CO₃)₃·3.4H₂O, the dehydration is a two-stage process. researchgate.net TGA-FTIR analysis confirms that the evolution of water, as identified by O-H bands, occurs at temperatures up to about 400°C. cdut.edu.cnsphinxsai.com The complete removal of lattice water is a prerequisite for the subsequent decarboxylation steps. cdut.edu.cn The kinetics of this dehydration process have been investigated, revealing a complex mechanism. researchgate.net
Decarboxylation Processes
Following the complete removal of water, the resulting anhydrous lanthanum carbonate undergoes decarboxylation. This process is not a single-step event but rather a series of reactions where carbon dioxide is progressively lost. This multi-step decarboxylation is evident from the distinct weight loss stages observed in the TGA curves at temperatures above 400°C. cdut.edu.cnsphinxsai.comresearchgate.net The decarboxylation of La₂(CO₃)₃ leads to the formation of stable intermediate phases before the final product is achieved. orientjchem.orgresearchgate.net The process begins with the decomposition of anhydrous La₂(CO₃)₃ and proceeds through at least one, and sometimes two, distinct intermediate oxycarbonate compounds.
Formation of Intermediate Oxycarbonate Phases (e.g., La₂O₂CO₃)
A key feature of the thermal decomposition of lanthanum carbonate is the formation of highly stable intermediate oxycarbonate phases. The most commonly identified intermediate is lanthanum dioxycarbonate, also known as lanthanum oxocarbonate, with the chemical formula La₂O₂CO₃. cdut.edu.cnorientjchem.orgresearchgate.netresearchgate.net This compound is formed from the partial decarboxylation of the anhydrous lanthanum carbonate.
Some studies have also identified an additional intermediate phase, La₂O(CO₃)₂, which forms before the creation of La₂O₂CO₃. orientjchem.orgresearchgate.net The decomposition pathway can thus be represented as: La₂(CO₃)₃ → La₂O(CO₃)₂ + CO₂ La₂O(CO₃)₂ → La₂O₂CO₃ + CO₂
Ultimate Conversion to Lanthanum Oxide (La₂O₃)
The final stage in the thermal decomposition of hydrated lanthanum carbonate is the conversion of the most stable intermediate, lanthanum dioxycarbonate (La₂O₂CO₃), into lanthanum oxide (La₂O₃). This final decarboxylation step typically occurs at high temperatures, often above 700°C. researchgate.netresearchgate.net The reaction is represented as: La₂O₂CO₃ → La₂O₃ + CO₂
The final product, La₂O₃, is a stable oxide. The atmosphere can influence the exact nature of the final product; for example, heating in a nitrogen atmosphere up to 900°C has been shown to produce hexagonal lanthanum oxide. sphinxsai.com The complete decomposition to the oxide is confirmed by the cessation of weight loss in the TGA curve and the disappearance of carbonate peaks in FTIR spectra of samples heated to high temperatures. sphinxsai.com
Kinetic Analysis of Thermal Decomposition
The kinetic analysis of the thermal decomposition of lanthanum carbonate provides quantitative insights into the reaction mechanisms and the energy barriers involved. Non-isothermal kinetic studies, often employing multiple heating rates in TGA, are used to determine key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).
One detailed study on the decomposition of anhydrous La₂(CO₃)₃ to La₂O₂CO₃ utilized isoconversional methods (Ozawa and Friedman) to analyze the process. cdut.edu.cnresearchgate.net These methods revealed that the activation energy is not constant, indicating a complex, multi-stage kinetic process. The mechanism was best described by a two-stage consecutive reaction model. cdut.edu.cnresearchgate.net
The kinetic parameters for the two stages of the La₂(CO₃)₃ to La₂O₂CO₃ conversion were determined as follows:
Stage 1: Ea = 435 ± 9 kJ mol⁻¹, lg A = 28.7 ± 0.8 cdut.edu.cnresearchgate.net
Stage 2: Ea = 234 ± 4 kJ mol⁻¹, lg A = 13.5 ± 0.3 cdut.edu.cnresearchgate.net
Similarly, the kinetics of the initial dehydration of La₂(CO₃)₃·3.4H₂O has been studied. It was found to be a three-step competitive reaction, also demonstrating the complexity of what might appear to be a simple loss of water. researchgate.net These kinetic studies are essential for understanding and controlling the synthesis of lanthanum oxide and other lanthanum-based materials from carbonate precursors.
Influence of Gaseous Atmosphere on Degradation Products
The composition of the surrounding gaseous atmosphere plays a pivotal role in dictating the pathway of thermal decomposition of hydrated lanthanum carbonates and the nature of the resulting degradation products. sphinxsai.com Studies employing thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) have revealed distinct decomposition routes and final products when the process is carried out in different atmospheres, such as air versus an inert nitrogen environment. sphinxsai.comresearchgate.net
The initial stages of decomposition, primarily involving dehydration, appear to be less influenced by the atmosphere. The process typically begins with the loss of water molecules to form anhydrous lanthanum carbonate. sphinxsai.com However, at elevated temperatures, the atmospheric conditions become a critical determinant of the subsequent chemical transformations.
In an inert atmosphere, such as nitrogen, the decomposition of anhydrous lanthanum carbonate proceeds to form lanthanum dioxycarbonate (La₂O₂CO₃) at approximately 575°C. sphinxsai.com Upon further heating to around 900°C in a nitrogen environment, this intermediate decomposes to hexagonal lanthanum oxide (La₂O₃). sphinxsai.com
Conversely, when the thermal degradation is conducted in an air atmosphere, a different final product is observed. While the formation of lanthanum dioxycarbonate as an intermediate still occurs, its subsequent decomposition in the presence of atmospheric components leads to the formation of lanthanum trihydroxide (La(OH)₃) at higher temperatures. sphinxsai.com This highlights the influence of atmospheric gases, likely moisture, in directing the final product away from the oxide and towards the hydroxide (B78521).
The presence of a carbon dioxide (CO₂) atmosphere also significantly influences the thermal behavior. The decomposition of lanthanum compounds in a CO₂-rich environment can lead to the formation of various carbonate and oxycarbonate species. researchgate.netiaea.org For instance, the decomposition of lanthanum hydroxycarbonate is understood to be a complex process involving interfering reactions of the hydroxide and carbonate components. iaea.org The stability of intermediates like lanthanum dioxycarbonate is also dependent on the partial pressure of CO₂. researchgate.net
The following table summarizes the key degradation products of hydrated lanthanum carbonate observed at different temperatures under air and nitrogen atmospheres, based on research findings.
| Temperature | Degradation Product in Air | Degradation Product in Nitrogen |
| 100°C - 345°C | Anhydrous Lanthanum Carbonate | Anhydrous Lanthanum Carbonate |
| ~ 575°C | Lanthanum Dioxycarbonate | Lanthanum Dioxycarbonate |
| ~ 900°C | Lanthanum Trihydroxide | Hexagonal Lanthanum Oxide |
Formation Kinetics, Nucleation, and Crystallization Pathways
Early-Stage Crystallization Dynamics
The initial moments following the combination of lanthanum and carbonate solutions are marked by rapid precipitation. In-situ and real-time monitoring techniques have revealed that the crystallization of lanthanum carbonate is a complex, multistep process. wordpress.com This process is influenced by factors such as temperature, the concentration and ratio of reactants, phase stability, and the ionic potential of the rare-earth element (REE). wordpress.comresearchgate.net The early stages often involve the formation of amorphous precursors and a series of intermediate nanophases. researchgate.net
Role of Amorphous Precursors and Metastable Intermediates in Crystallization
The crystallization of lanthanum carbonate hydrates frequently proceeds via a non-classical pathway that begins with the formation of a poorly-ordered, nanoparticulate precursor known as amorphous lanthanum carbonate (ALC). rsc.orgresearchgate.net This amorphous phase is typically highly hydrated. rsc.orgresearchgate.net
These amorphous precursors are metastable and their lifetimes and subsequent crystallization pathways can vary significantly depending on the reaction conditions. rsc.orgresearchgate.net The transformation from the amorphous precursor to a stable crystalline phase often involves several intermediate crystalline forms. The specific pathway is sensitive to temperature and the partial pressures of water and carbon dioxide. elsevierpure.comelsevier.com For example, higher carbon dioxide pressure tends to favor the formation of La₂(CO₃)₃·8H₂O over LaOHCO₃ in an aqueous environment. elsevierpure.comelsevier.com
The stability of these amorphous precursors also depends on the specific rare-earth element involved. For instance, amorphous neodymium carbonate (ANC) is significantly more stable than amorphous lanthanum carbonate (ALC), a difference attributed to the higher hydration energy of the Nd³⁺ ion compared to the La³⁺ ion. rsc.orgresearchgate.net
Crystallization Kinetics and Rate-Limiting Steps
The kinetics of lanthanum carbonate crystallization are complex and depend on various factors, including temperature and the ionic potential of the lanthanum ion. rsc.orgresearchgate.net The transformation from the amorphous precursor to crystalline phases can be modeled to understand the reaction mechanisms. wordpress.com For instance, plotting the transformation data using an Avrami equation can provide insights into the dimensionality of crystal growth and the nucleation rate. wordpress.com
The rate-limiting step in the crystallization process can be influenced by the specific conditions. In some cases, the breakdown of the amorphous precursor and the resulting rapid increase in supersaturation appear to drive the kinetics. rsc.orgresearchgate.net The activation energy for nucleation can be calculated from the induction times as a function of temperature using an Arrhenius approach. wordpress.com
Influence of Solution Chemistry and Ionic Potential on Crystallization Pathways
The chemical environment of the solution, including pH, ionic strength, and the ratio of reactants, plays a crucial role in determining the crystallization pathway of lanthanum carbonate. researchgate.netacs.orgacs.org The concentration of carbonate ions relative to lanthanum ions can influence whether normal or basic carbonates are formed. Furthermore, the presence of other ions can affect the crystallization process. For example, studies on the effect of rare-earth elements on calcium carbonate crystallization have shown that trace amounts of REEs can slow down the crystallization rate and alter the crystal morphology. acs.org
The ionic potential of the lanthanum ion, which relates its charge to its ionic radius, is another key factor. rsc.orgresearchgate.net The relatively large ionic radius of La³⁺ contributes to its specific coordination chemistry and influences the hydration state and stability of the resulting carbonate minerals. rsc.orgresearchgate.netwikipedia.orgwikipedia.org
Mineral Replacement Phenomena and Topotactic Growth (e.g., from calcite to lanthanite, kozoite, hydroxylbastnäsite)
While not extensively detailed in the provided search results for lanthanum carbonate specifically, mineral replacement is a known phenomenon in carbonate systems. For example, the crystallization of calcite can be influenced by the presence of rare-earth elements, suggesting the potential for interaction and replacement reactions. acs.org In related systems, topotactic growth, where the crystallographic orientation of a new mineral is determined by the structure of the mineral it is replacing, has been observed. The transformation between different lanthanum carbonate phases, such as from lanthanite to kozoite or hydroxylbastnäsite, represents a form of mineral alteration that can be influenced by changes in the chemical environment.
Reversible Hydration-Dehydration Processes in Crystallization
Hydration and dehydration are fundamental processes in the crystallization and stability of lanthanum carbonate hydrates. The number of water molecules in the crystal structure defines the specific hydrate (B1144303) phase, such as lanthanum carbonate octahydrate (La₂(CO₃)₃·8H₂O). researchgate.net
Recent research has highlighted that the crystallization pathways of rare-earth carbonates are aligned with a progressive dehydration sequence that involves multiple intermediate nanophases and reversible reactions. wordpress.comacs.org A notable example is the observed reversible reaction between lanthanite and nanotengerite at ambient temperature, which involves structural rearrangements and changes in hydration state. wordpress.comresearchgate.net Dehydration experiments on lanthanite-(La) have shown that it can be transformed into other phases by heating, and this process can be reversible under certain conditions. acs.org
Aqueous Chemistry and Speciation of Lanthanum Carbonate Systems
Aqueous Complexation of Lanthanum Ions with Carbonate Species
The interaction between lanthanum and bicarbonate has been studied, yielding a stability constant for the formation of the lanthanum bicarbonate complex, La(HCO₃)²⁺. The logarithm of this stability constant (log K) has been reported as 1.40. mdpi.com
Furthermore, in the pH range of 6.0 to 8.6, the dominant cationic species of lanthanum in the presence of carbonate is considered to be the lanthanum carbonate ion, La(CO₃)⁺. mdpi.com While the existence of this complex is acknowledged, specific and universally agreed-upon stability constants for its formation, as well as for higher-order complexes like La(CO₃)₂⁻, are not extensively documented in readily available literature, reflecting the complexity of these systems. The increased solubility of lanthanide fluorocarbonates in concentrated carbonate solutions is attributed to the formation of very stable complexes between the lanthanide ions and carbonate ions. mdpi.com
Table 1: Stability Constants of Aqueous Lanthanum-Carbonate Complexes
| Complex | Log K |
| La(HCO₃)²⁺ | 1.40 |
| La(CO₃)⁺ | Data not readily available |
| La(CO₃)₂⁻ | Data not readily available |
Solubility Product Determination of Hydrated Lanthanum Carbonates
Hydrated lanthanum carbonate, with the general formula La₂(CO₃)₃·xH₂O, is sparingly soluble in water. The determination of its solubility product constant (Ksp) is challenging, leading to a range of reported values in scientific literature. This variability can be attributed to factors such as the degree of hydration of the solid phase, the crystallinity of the material, and the experimental conditions under which the measurements were taken.
One reported Ksp value for anhydrous lanthanum carbonate, La₂(CO₃)₃, is 4.0 x 10⁻³⁴. nih.govbrainly.com This extremely low value underscores the compound's insolubility.
For the hydrated form, specifically lanthanite-(La), which has the chemical formula La₂(CO₃)₃·8H₂O, a 'thermodynamic' solubility constant (log*Kps⁰) has been determined to be 9.57. google.com This value corresponds to the equilibrium:
¹/₂ La₂(CO₃)₃·8H₂O(s) + 3H⁺(aq) ⇌ La³⁺(aq) + ³/₂ CO₂(g) + ¹¹/₂ H₂O(l)
From this, a standard Gibbs free energy of formation (ΔfG₂₉₈°) for lanthanite was calculated as -5048.4 kJ mol⁻¹. google.com The significant discrepancies in experimentally determined solubility products for lanthanum carbonates highlight the difficulty in obtaining a definitive value. mdpi.com
Table 2: Solubility Product Constants (Ksp) of Lanthanum Carbonates
| Compound | Formula | Ksp | log Ksp |
| Lanthanum Carbonate | La₂(CO₃)₃ | 4.0 x 10⁻³⁴ | -33.4 |
| Lanthanite-(La) | La₂(CO₃)₃·8H₂O | Calculated from log*Kps⁰ | Varies with conditions |
Influence of pH on Lanthanum Speciation in Aqueous Environments
The pH of an aqueous solution is a critical factor that governs the speciation of lanthanum in the presence of carbonate. The distribution of lanthanum among its free ionic form (La³⁺), various carbonate complexes, and solid phases is highly pH-dependent.
A speciation diagram for lanthanum in a seawater matrix provides valuable insights into its behavior across a range of pH values. In acidic conditions, with a pH below 6.25, a significant portion of lanthanum can exist as the free La³⁺ ion due to the limited availability of carbonate ions for complexation. researchgate.net However, as the pH increases above 6.25, the concentration of free La³⁺ decreases sharply due to the precipitation of lanthanum carbonate, La₂(CO₃)₃. researchgate.net At a pH of 6.5, free La³⁺ constitutes only about 7% of the total lanthanum, and this percentage drops to less than 1% at a pH of 7 and above. researchgate.net
At even higher pH values, typically greater than 9, lanthanum precipitates as lanthanum hydroxide (B78521), La(OH)₃. researchgate.net This indicates a transition from carbonate-controlled to hydroxide-controlled solubility at alkaline pH.
Pourbaix diagrams, which plot electrochemical potential against pH, are instrumental in visualizing the stable forms of an element under different aqueous conditions. For lanthanum, at pH values below approximately 7.5, the dominant stable species is the La³⁺ ion. preprints.org Above this pH, the thermodynamically stable phase is predicted to be La(OH)₃. preprints.org While standard Pourbaix diagrams for lanthanum in water are available, detailed diagrams that specifically incorporate the various lanthanum-carbonate species are less common but essential for a complete understanding of its environmental and geochemical behavior.
Figure 1: Simplified Speciation of Lanthanum as a Function of pH in a Carbonate System
pH < 6.25: Predominantly free La³⁺ ions.
pH 6.25 - 9.0: Precipitation of La₂(CO₃)₃.
pH > 9.0: Formation of La(OH)₃ precipitate.
Dissolution Kinetics of Hydrated Lanthanum Carbonates
The dissolution of hydrated lanthanum carbonates is a dynamic process influenced by several factors, including pH, temperature, and the presence of complexing agents. The rate of dissolution is particularly important in applications where the release of lanthanum ions is a key function.
Studies on the dissolution of lanthanoid carbonates, while not always specific to lanthanum, indicate that the process is complex. The rate of dissolution is dependent on system parameters such as temperature, the concentration of complexing agents (like carbonate ions which can form soluble complexes), and the intensity of mixing. mdpi.com
The dissolution of lanthanum carbonate is significantly faster in acidic conditions. In the acidic environment of the upper gastrointestinal tract, lanthanum carbonate dissociates to release trivalent lanthanum ions. nih.govresearchgate.net In vitro studies have shown that the phosphate (B84403) binding by lanthanum carbonate is pH-dependent, with a faster binding rate observed at lower pH values, which is directly related to the increased dissolution of the lanthanum carbonate tablet. nih.gov For crushed tablets, the phosphate binding to lanthanum reached equilibrium within 8 hours under all tested conditions. nih.gov
The kinetics of the dissolution process for slightly soluble lanthanide compounds can often be described by a first-order reaction. The activation energy for the dissolution of other lanthanide carbonates, such as cerium, neodymium, and ytterbium, has been calculated, providing insights into the energy barriers of this process. mdpi.com While specific quantitative data for the dissolution rates of various hydrated lanthanum carbonates under different conditions are not extensively compiled, the qualitative understanding points towards enhanced dissolution in acidic environments and in the presence of strong complexing agents.
Table 3: Factors Influencing the Dissolution Rate of Hydrated Lanthanum Carbonates
| Factor | Influence on Dissolution Rate |
| pH | Increases significantly with decreasing pH (in acidic conditions). |
| Temperature | Generally increases with increasing temperature. |
| Complexing Agents | Increases in the presence of agents that form stable soluble complexes with La³⁺. |
| Mixing Intensity | Increases with greater agitation. |
| Particle Size | Increases as the particle size decreases (e.g., crushed vs. whole tablets). |
Computational and Theoretical Studies of Lanthanum Carbonate Hydrates
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the chemical bonding and physical properties of materials. For lanthanum carbonate hydrates, these calculations provide insights into the distribution of electrons and the nature of the interactions between the lanthanum, carbonate, and water components.
Self-consistent field methods, such as the Korringa-Kohn-Rostoker (KKR) method, have been employed to evaluate the electronic structures of lanthanum-containing compounds. aps.org These calculations can reveal details about charge transfer between the constituent atoms. aps.org For instance, in lanthanum hydrides, a related class of materials, studies have shown charge transfer to the hydrogen atoms. aps.org While specific electronic structure calculations for lanthanum carbonate hydrates are not extensively detailed in the provided results, the principles from studies on similar lanthanum compounds are applicable. The electron configuration of lanthanum ([Xe] 5d¹ 6s²) and its large ionic radius are key factors influencing the electronic properties of its compounds. americanelements.com
Molecular Dynamics Simulations of Solid-State and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. semanticscholar.org In the context of lanthanum carbonate hydrates, MD simulations can elucidate the behavior of these compounds in the solid state and at interfaces, such as in aqueous solutions.
Polarizable molecular dynamics simulations have been used to study the structure and dynamics of lanthanoid(III) carbonate complexes in liquid water. researchgate.net These simulations have helped in understanding the hydration properties and the stability of different coordination complexes. researchgate.net For example, simulations have shown that bidentate tricarbonate complexes are particularly stable for lanthanides. researchgate.net
MD simulations are also crucial for understanding the formation and growth of hydrate (B1144303) structures. mdpi.com While much of the research in this area focuses on clathrate hydrates of gases like methane, the methodologies are applicable to understanding the role of water in the structure of lanthanum carbonate hydrates. semanticscholar.orgmdpi.comresearchgate.net These simulations can model the arrangement of water molecules and their interactions with the lanthanum and carbonate ions, providing insights into the layered and hydrated crystal structure. researchgate.net
Quantum Chemical Modeling of Bonding and Interactions
Quantum chemical modeling provides a detailed picture of the chemical bonds and intermolecular interactions within a compound. These methods can be used to understand the nature of the bonding between the lanthanum ion, the carbonate groups, and the water molecules of hydration.
Studies on lanthanide(III) hydration, while not exclusively on carbonates, provide valuable insights. researchgate.net Density-functional theory (DFT) and Møller-Plesset perturbation theory have been used to calculate the structures and binding energies of hydrated lanthanide ions. researchgate.net These calculations help in determining the preferred coordination numbers of the lanthanide ions in aqueous environments. researchgate.net For lanthanum, a coordination number of nine is often favored in its hydrated form. nih.gov
Prediction of Structural Stability and Phase Transitions
Computational methods are increasingly used to predict the structural stability of materials and the conditions under which they undergo phase transitions. For lanthanum carbonate hydrates, these studies are important for understanding their behavior under different environmental conditions, such as changes in temperature and pressure.
The stability of different phases of lanthanum compounds can be explored through an energy landscape defined by thermodynamic parameters. elsevier.com For example, the transformation between different forms of lanthanum carbonate and hydroxycarbonate is sensitive to the partial pressures of water and carbon dioxide. elsevier.com Higher CO2 pressure tends to favor the formation of La2(CO3)3·8H2O. elsevier.com
While specific computational predictions of phase transitions for lanthanum carbonate hydrates are not detailed in the provided search results, studies on the high-pressure behavior of elemental lanthanum demonstrate the power of these predictive methods. aps.org Such computational approaches could be applied to understand the structural changes in lanthanum carbonate hydrates upon dehydration or under pressure.
Thermodynamic Property Calculations (e.g., enthalpies of formation)
Thermodynamic properties, such as the enthalpy of formation, are crucial for determining the stability and reactivity of a compound. Computational methods can be used to calculate these properties, often in conjunction with experimental techniques like calorimetry.
High-temperature oxide-melt solution calorimetry has been used to determine the formation enthalpies of various lanthanum carbonate species. elsevier.com These experimental measurements provide benchmark data for theoretical calculations. The enthalpies of formation from oxides become more negative in the sequence from lanthanum oxycarbonate to the fully hydrated lanthanum carbonate, indicating the thermodynamic favorability of the hydrated form under certain conditions. elsevier.com
The following table summarizes the experimentally determined enthalpies of formation for a series of lanthanum carbonate-related compounds.
| Compound | Enthalpy of Formation from Oxides (kJ/mol) |
| La2O2CO3 | More Positive |
| Amorphous precursor | ↓ |
| 2hex-(LaOHCO3) | ↓ |
| 2ortho-(LaOHCO3) | ↓ |
| La2(CO3)3·8H2O | More Negative |
This table illustrates the relative thermodynamic stabilities, with a more negative enthalpy of formation indicating greater stability relative to the constituent oxides. The data is based on the sequence reported in reference elsevier.com.
Surface Chemistry and Interfacial Phenomena of Hydrated Lanthanum Carbonates
Adsorption Mechanisms on Hydrated Lanthanum Carbonate Surfaces
The adsorption of anions, most notably phosphate (B84403), onto the surface of hydrated lanthanum carbonate is a multifaceted process involving several concurrent mechanisms. The dominance of each mechanism is often dependent on environmental conditions such as pH. The primary mechanisms identified include ligand exchange, the formation of surface complexes, electrostatic interactions, and in situ anion substitution.
Ligand exchange is a significant chemical adsorption mechanism where incoming adsorbate anions displace ligands, such as carbonate (CO₃²⁻) or hydroxyl (-OH) groups, from the hydrated lanthanum carbonate surface. mdpi.com In aqueous solutions, the surface of lanthanum carbonate is hydrated, providing surface hydroxyl groups that can participate in these exchange reactions. nih.gov Studies on phosphate adsorption have shown that functional groups on the adsorbent's surface are replaced by phosphate ions, leading to the formation of inner-sphere complexes. mdpi.comresearchgate.netresearchgate.net This process is a key contributor to the high affinity and selectivity of lanthanum carbonate for certain anions. The general representation of a ligand exchange reaction can be described as the replacement of one ligand (like a water molecule or a chloride ion) in a complex ion with another. libretexts.orgchemguide.co.uk
Surface complexation models (SCMs) provide a molecular-level description of adsorption at the solid-water interface by treating it as an equilibrium process analogous to complex formation in solution. usda.gov These models define surface species, chemical reactions, and equilibrium constants, crucially accounting for the surface charge that develops at the interface. usda.gov For hydrated lanthanum carbonate, these models describe the formation of stable complexes between the surface lanthanum ions (La³⁺) and adsorbate anions.
The primary types of surface complexes are:
Inner-Sphere Complexes: Formed through specific adsorption where no water molecules are present between the surface functional group and the adsorbing ion. usda.gov This is often the result of ligand exchange. mdpi.com
Outer-Sphere Complexes: Formed through nonspecific adsorption, dominated by electrostatic attraction, where at least one water molecule is interposed between the ion and the surface. usda.gov
Different SCMs, such as the Diffuse Layer Model (DLM) and the Constant Capacitance Model (CCM), can be used to fit experimental data. nih.gov These electrostatic models are capable of accounting for how adsorption stoichiometry changes with varying surface loading, a phenomenon observed in experimental studies of lanthanum sorption. nih.gov Investigations into phosphate removal by lanthanum-based materials have successfully used SCMs to predict the speciation of surface complexes under various conditions, such as changing pH and phosphate concentrations, confirming that surface complexation is a primary removal mechanism. acs.orgnih.gov
The point of zero charge (pHₚzc) is a critical parameter; it is the pH at which the net surface charge is zero. For lanthanum carbonate, the pHₚzc has been reported at approximately 2.1. frontiersin.org Following the adsorption of anions like phosphate, the pHₚzc can increase significantly (to around 6.5), indicating that the adsorbed anions neutralize the positive surface charge. frontiersin.org This shift confirms that electrostatic interactions play a vital role in the initial attraction and subsequent binding of anions to the surface. researchgate.netfrontiersin.org
A powerful mechanism for the removal of certain anions is the in situ substitution of the carbonate ions within the adsorbent's structure, leading to surface precipitation. researchgate.netfrontiersin.org In the case of phosphate adsorption, the carbonate ions (CO₃²⁻) on the surface of La₂(CO₃)₃ are directly replaced by phosphate ions (PO₄³⁻). frontiersin.org This substitution results in the formation of a highly insoluble lanthanum phosphate (LaPO₄) precipitate on the adsorbent's surface. frontiersin.orgnih.gov
This process is distinct from simple surface adsorption and represents a more permanent sequestration of the anion. The trivalent lanthanum ion (La³⁺) has a very strong affinity for phosphate, and the resulting LaPO₄ complex is extremely stable. frontiersin.org Spectroscopic analyses have confirmed this transformation from carbonate to phosphate on the adsorbent surface, particularly under weakly acidic conditions where the reaction is most favorable. frontiersin.org
Influence of Co-existing Ions on Adsorption Processes
In realistic aqueous environments, various ions often coexist and can compete with the target adsorbate for active sites on the hydrated lanthanum carbonate surface. The presence of these competing ions can inhibit adsorption efficiency. Studies have investigated the impact of common inorganic anions such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and bicarbonate (HCO₃⁻) on the adsorption of phosphate. frontiersin.orgnih.gov
Research indicates that while the adsorption efficiency of phosphate can decrease in the presence of these anions, hydrated lanthanum carbonate generally maintains high selectivity for phosphate. nih.govnih.gov The inhibitory effect of co-existing ions typically follows the order of their affinity for the adsorbent surface or their ability to alter the solution chemistry. For example, bicarbonate and carbonate ions can significantly inhibit phosphate adsorption, likely due to direct competition for ligand exchange sites. researchgate.net Despite this, the strong affinity between lanthanum and phosphate often allows for effective removal even in complex water matrices. nih.gov
| Co-existing Ion | Concentration (mmol/L) | Inhibition Effect on Phosphate Adsorption | Reference |
|---|---|---|---|
| Cl⁻ | Variable | Low to moderate inhibition | nih.gov |
| NO₃⁻ | Variable | Low inhibition | nih.gov |
| SO₄²⁻ | Variable | Moderate inhibition | researchgate.netnih.gov |
| HCO₃⁻/CO₃²⁻ | Variable | Significant inhibition | researchgate.netnih.gov |
| F⁻ | Variable | Low to moderate inhibition | nih.gov |
Adsorption Kinetics and Isotherm Modeling
To quantify the efficiency and understand the nature of the adsorption process on hydrated lanthanum carbonate, kinetic and isotherm models are employed.
Adsorption Kinetics describe the rate of adsorbate uptake. For hydrated lanthanum carbonate, numerous studies have found that the adsorption process is well-described by the pseudo-second-order kinetic model. nih.govnih.govresearchgate.net This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate, which aligns with mechanisms like ligand exchange and surface complexation. researchgate.netresearchgate.net
| Kinetic Model | Key Assumption | Applicability to Lanthanum Carbonate | Reference |
|---|---|---|---|
| Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites. | Generally poor fit. | researchgate.net |
| Pseudo-Second-Order | The rate-limiting step is chemisorption, involving two reactants. | Excellent fit for phosphate adsorption, indicating chemisorption is dominant. | nih.govnih.govresearchgate.net |
| Intra-particle Diffusion | Adsorption is controlled by the diffusion rate within the pores of the adsorbent. | May describe one stage of the process but is not typically the sole rate-limiting step. | researchgate.net |
Adsorption Isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.
Langmuir Model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. iwaponline.com It is frequently found to provide the best fit for phosphate adsorption on lanthanum carbonate, which supports the idea of uniform, monolayer surface coverage. nih.govnih.goviwaponline.com The model can be used to determine the maximum adsorption capacity (qₘ). For amorphous lanthanum carbonate nano-adsorbents, the maximum adsorption capacity for phosphorus has been reported as high as 112.9 mg P/g. nih.goviwaponline.com
Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. mdpi.com In some cases, the Freundlich model may also fit the data well, suggesting that the adsorption process is complex and may involve multilayer adsorption on a heterogeneous surface. mdpi.com
The successful application of these models provides crucial parameters for designing and evaluating systems that use hydrated lanthanum carbonate for adsorption purposes.
| Isotherm Model | Description | Parameters | Typical Fit for Lanthanum Carbonate | Reference |
|---|---|---|---|---|
| Langmuir | Assumes monolayer adsorption on a homogeneous surface. | qₘ (max. adsorption capacity), Kₗ (Langmuir constant) | Often provides the best fit for phosphate adsorption. | nih.govnih.goviwaponline.com |
| Freundlich | Empirical model for multilayer adsorption on a heterogeneous surface. | K₣ (Freundlich constant), n (adsorption intensity) | Can describe adsorption in some systems, indicating surface heterogeneity. | mdpi.com |
Surface Reactivity Studies
The surface chemistry of hydrated lanthanum carbonate is a subject of significant research, particularly concerning its high affinity for certain anions, which drives its utility in various applications. The reactivity of its surface is fundamentally linked to the presence of lanthanum ions (La³⁺), which act as Lewis acid sites, and carbonate or hydroxide (B78521) groups that can participate in exchange reactions.
Research into the surface reactivity of hydrated lanthanum carbonate frequently focuses on its exceptional capacity to bind with phosphate ions. nih.goviwaponline.com This interaction is a cornerstone of its use in environmental applications for water remediation. nih.gov The mechanism of phosphate adsorption is primarily attributed to the formation of highly insoluble lanthanum phosphate complexes on the material's surface. nih.gov
Studies have demonstrated that amorphous nano-adsorbents of lanthanum carbonate are particularly effective for phosphate removal. nih.goviwaponline.com The high surface area and disordered structure of the amorphous form present more accessible active sites for phosphate binding compared to crystalline forms. The process involves the dissociation of lanthanum carbonate in the aqueous environment, releasing lanthanum ions that readily react with phosphate. nih.gov
The surface reactivity is also highly dependent on environmental conditions such as pH. Hydrated lanthanum carbonate exhibits strong performance in phosphate removal across a broad pH range, typically from 3.0 to 11.0. nih.goviwaponline.com This wide operational window makes it a versatile material for treating various types of water and wastewater. nih.gov Furthermore, the adsorption process is selective. Even in the presence of other common anions like fluoride (B91410) (F⁻), chloride (Cl⁻), sulfate (SO₄²⁻), nitrate (NO₃⁻), and bicarbonate (HCO₃⁻), lanthanum carbonate maintains a high selectivity for phosphate. nih.gov
Kinetic studies reveal that the adsorption process is relatively rapid and follows a pseudo-second-order model, indicating that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.goviwaponline.com Thermodynamic analyses have shown that the adsorption of phosphate onto lanthanum carbonate is a spontaneous and exothermic process. nih.goviwaponline.com
Research Findings on Phosphate Adsorption
Detailed laboratory investigations have quantified the surface reactivity of amorphous lanthanum carbonate nano-adsorbents. The equilibrium data from these studies align well with the Langmuir adsorption model, which suggests a monolayer adsorption process onto a surface with a finite number of identical sites. nih.goviwaponline.com
The table below summarizes key findings from batch adsorption experiments conducted at different temperatures.
Table 1: Phosphate Adsorption Characteristics of Amorphous Lanthanum Carbonate
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Maximum Adsorption Capacity (qₘ) | 112.9 mg P/g | 298 K | iwaponline.com |
| Maximum Adsorption Capacity (qₘ) | 110.5 mg P/g | 308 K | iwaponline.com |
| Maximum Adsorption Capacity (qₘ) | 109.4 mg P/g | 318 K | iwaponline.com |
| Adsorption Kinetic Model | Pseudo-second-order | - | iwaponline.com |
| Equilibrium Isotherm Model | Langmuir | - | iwaponline.com |
| Effective pH Range | 3.0 - 11.0 | - | iwaponline.com |
| Thermodynamic Nature | Exothermic, Spontaneous | - | iwaponline.com |
These findings underscore the high efficiency of hydrated lanthanum carbonate as a reactive surface for phosphate binding. The slight decrease in adsorption capacity with increasing temperature is consistent with the exothermic nature of the reaction. iwaponline.com
Environmental Geochemistry of Lanthanum Carbonates
Natural Occurrence and Mineralogical Context (e.g., Lanthanite)
Lanthanum carbonate hydrate (B1144303) occurs naturally as the mineral lanthanite . Lanthanite is not a single mineral but a group of isostructural hydrated carbonate minerals. The group includes lanthanite-(La) with lanthanum as the dominant rare earth element, lanthanite-(Ce) dominated by cerium, and lanthanite-(Nd) where neodymium is the most abundant. goldschmidt.inforesearchgate.net The generalized chemical formula for the lanthanite group is (REE)₂(CO₃)₃·8H₂O. researchgate.net
Lanthanite is a secondary mineral, meaning it typically forms from the alteration and weathering of primary rare earth element-bearing minerals in REE-rich geological settings. researchgate.netesrf.fr It is often found in association with minerals like allanite and cerite. goldschmidt.info Notable occurrences of lanthanite have been documented in various locations worldwide, including Sweden, the United States, China, and Brazil. researchgate.netesrf.fr
The crystal structure of lanthanite consists of layers of REE-oxygen polyhedra and carbonate groups, which are interconnected by hydrogen bonds to water molecules, resulting in a highly hydrated structure. researchgate.net Macroscopically, it can appear as platy or tabular crystals and may also form earthy or granular masses. The color is typically white, colorless, pinkish, or yellowish. goldschmidt.info
Table 1: Properties of Lanthanite-(La)
| Property | Description |
|---|---|
| Chemical Formula | La₂(CO₃)₃·8H₂O chemicalbook.com |
| Crystal System | Orthorhombic chemicalbook.com |
| Appearance | White, colorless, yellowish, pinkish; pearly lustre chemicalbook.com |
| Formation | A rare secondary mineral formed by the alteration of other REE-bearing minerals esrf.frnih.gov |
| Solubility | Insoluble in water, soluble in acids americanelements.com |
Precipitation and Dissolution in Natural Aqueous Systems
The precipitation and dissolution of lanthanum carbonate in natural aqueous systems are primarily governed by pH, the concentration of carbonate ions, and the presence of other complexing ligands. Lanthanum carbonate is generally considered insoluble in water under neutral to alkaline conditions. americanelements.com However, its solubility increases significantly in acidic environments. In the presence of acid, lanthanum carbonate dissociates, releasing lanthanum ions (La³⁺) and carbon dioxide. nih.gov
The dissolution-precipitation dynamics are critical in controlling the mobility of lanthanum in the environment. For instance, in alkaline, carbonate-rich fluids, the formation of carbonate complexes can enhance the solubility and transport of REEs, including lanthanum. researchgate.netesrf.fr However, if the pH of these fluids decreases, their capacity to transport REEs diminishes, potentially leading to the precipitation of lanthanum carbonate minerals. goldschmidt.info
The presence of other ions, particularly phosphate (B84403) (PO₄³⁻), plays a crucial role. Lanthanum has a very high affinity for phosphate and readily forms highly insoluble lanthanum phosphate (LaPO₄) complexes. nih.govpatsnap.com This reaction is so effective that lanthanum carbonate is used in water treatment to remove excess phosphate. stanfordmaterials.comnih.gov The interaction can be described as a ligand exchange where phosphate ions replace carbonate ions to form a more stable inner-sphere complex. nih.govresearchgate.net The presence of anions like sulfate (B86663) can also influence REE transport, competing with carbonate to form complexes. goldschmidt.infonih.gov
Table 2: Factors Influencing Lanthanum Carbonate Solubility
| Factor | Effect on Solubility | Geochemical Implication |
|---|---|---|
| pH | Increases in acidic conditions (lower pH) | Mobilization of lanthanum in acidic waters (e.g., acid mine drainage). researchgate.net Precipitation in alkaline environments. |
| Carbonate Concentration | Can increase solubility in highly alkaline, carbonate-rich fluids through complexation researchgate.netesrf.fr | Important for the transport of REEs in specific hydrothermal and magmatic systems. geoscienceworld.org |
| Phosphate Concentration | Decreases soluble lanthanum due to the precipitation of highly insoluble lanthanum phosphate nih.govpatsnap.com | Sequestration of lanthanum in phosphate-rich sediments and waters. nih.gov |
Role in Rare Earth Element Cycling in Geochemical Environments
Lanthanum carbonates, and the processes of their formation and dissolution, are integral to the geochemical cycling of rare earth elements. Due to the chemical similarity and the "lanthanide contraction"—the steady decrease in ionic radius across the lanthanide series—REEs often occur together in minerals. wikipedia.orgyoutube.com However, subtle differences in their chemical properties lead to their separation, or fractionation, during geochemical processes.
Carbonate and hydroxyl-carbonate complexes are significant agents for the transport of REEs in certain geological fluids, particularly alkaline hydrothermal systems associated with carbonatite deposits. researchgate.netgeoscienceworld.org Studies have shown that alkaline, carbonate-rich fluids can effectively dissolve and transport REEs. goldschmidt.infoesrf.fr The stability of these REE-carbonate complexes varies across the lanthanide series. Light rare earth elements (LREEs), like lanthanum and cerium, tend to be more readily complexed and transported by carbonate-rich fluids compared to heavy rare earth elements (HREEs). frontiersin.org This preferential transport can lead to a distinct fractionation pattern, enriching certain geological environments in LREEs.
The precipitation of lanthanite and other REE carbonates is a key mechanism for the concentration of these elements into ore deposits. esrf.fr As the geochemical conditions of the transporting fluid change—for example, through a decrease in pH or interaction with other rock types—the REE-carbonate complexes can break down, leading to the precipitation of REE minerals. goldschmidt.info The interplay between carbonate and other ligands, such as sulfate, further complicates REE cycling, with each having a dominant role under different conditions of acidity and fluid composition. goldschmidt.infonih.gov
Environmental Fate and Transport of Lanthanum Carbonate Phases
The environmental fate and transport of lanthanum originating from carbonate phases are influenced by its low solubility in neutral waters and its strong interaction with other environmental components. When introduced into aquatic systems, for example, through weathering of minerals or anthropogenic sources, lanthanum carbonate is not expected to persist in a dissolved state unless the water is acidic.
Instead, it is more likely to exist as solid particles or to react with other ions present in the water. The strong affinity of lanthanum for phosphate means that in many natural waters, lanthanum will be sequestered as highly insoluble lanthanum phosphate. nih.govnih.gov This process effectively immobilizes lanthanum, reducing its transport in the water column and leading to its accumulation in sediments. nih.gov
The mobility of lanthanum in soils and groundwater is also generally low. It tends to bind to soil particles and organic matter. The transport of lanthanum that does occur is often in colloidal form or as complexes with dissolved organic or inorganic ligands.
Bioaccumulation studies have shown that organisms can take up lanthanum from their environment. For instance, studies on wheat seedlings and aquatic organisms have demonstrated the accumulation of lanthanum. nih.govwur.nl However, the bioavailability of lanthanum from lanthanum carbonate is generally low due to its poor solubility. researchgate.net In organisms, absorbed lanthanum is primarily eliminated via the hepatobiliary pathway. nih.govepa.gov There is no evidence to suggest that the clinical use of lanthanum carbonate poses a significant environmental risk. geneesmiddeleninformatiebank.nl
Role in Advanced Material Synthesis
Precursors for Lanthanum Oxide Materials
Lanthanum carbonate hydrate (B1144303) is a widely utilized starting material for the synthesis of lanthanum oxide (La₂O₃). This conversion is typically achieved through a process of calcination, which involves heating the hydrate to high temperatures. americanelements.com During calcination, the lanthanum carbonate hydrate decomposes, releasing water and carbon dioxide to yield lanthanum oxide. The resulting lanthanum oxide often possesses a high surface area and controlled morphology, which are crucial for its applications in catalysis and ceramics.
The synthesis process can be tailored to produce lanthanum oxide nanoparticles with specific characteristics. For instance, lanthanum carbonate nanoparticles synthesized via a sonochemical method can be calcined at 600 °C to obtain lanthanum oxide nanoparticles. researchgate.net The morphology of the initial lanthanum carbonate particles, which can be controlled by factors such as the use of ultrasound during synthesis, influences the properties of the final lanthanum oxide product. researchgate.net Research has shown that ultrasound irradiation during the synthesis of lanthanum carbonate can lead to needle-shaped particles, while its absence produces spherical particles. researchgate.net
The purity of the resulting lanthanum oxide is of significant importance for its use in applications such as advanced ceramics and green phosphors. americanelements.com High-purity lanthanum oxide is essential for achieving the desired optical and electrical properties in these materials.
Precursors for Other Lanthanum-Containing Functional Materials
Beyond its role as a precursor to lanthanum oxide, lanthanum carbonate hydrate is instrumental in the synthesis of a variety of other lanthanum-containing functional materials. These materials often exhibit unique catalytic and conductivity properties. americanelements.com
A notable example is the preparation of lanthanum strontium manganite (LSM), a material widely used in solid oxide fuel cell (SOFC) applications. thermofisher.comwikipedia.org Lanthanum carbonate hydrate serves as the lanthanum source in the synthesis of LSM, which is valued for its high electronic conductivity and catalytic activity at the elevated operating temperatures of SOFCs.
Furthermore, lanthanum carbonate is a key ingredient in the production of certain high-temperature superconductors, such as La₂-xSrxCuO₂. wikipedia.org The precise stoichiometry of these materials is critical to their superconducting properties, and the use of high-purity lanthanum carbonate as a precursor allows for the necessary control over the final composition.
The versatility of lanthanum carbonate as a precursor also extends to the synthesis of lanthanide zirconates, which are investigated for their catalytic and conductivity properties. americanelements.com Additionally, it serves as a raw material for producing other lanthanum compounds like lanthanum chloride. aemree.com
The ability to produce stable lanthanum carbonate hydrates with a controlled number of water molecules, for example, La₂(CO₃)₃·xH₂O where x is between 1 and 4, is also a subject of research. google.com This control over the hydrate's composition can be crucial for subsequent synthesis steps of functional materials.
Emerging Research Challenges and Future Outlook
Bridging Knowledge Gaps in Synthesis and Fundamental Chemistry
A primary challenge in the field of lanthanum carbonate hydrate (B1144303) is the development of synthesis methods that allow for precise control over its physicochemical properties. Current synthesis routes, such as precipitation and hydrothermal methods, often yield materials with variations in crystallinity, particle size, and morphology. google.comgoogle.comrsc.org A significant and persistent issue is the formation of lanthanum hydroxycarbonate as an impurity, which can be influenced by factors like pH, temperature, and humidity. google.comgoogle.comgoogle.com
Future research is directed towards overcoming these challenges by gaining a deeper understanding of the fundamental chemistry of lanthanum carbonate hydrate formation. Key knowledge gaps that need to be addressed include:
Nucleation and Growth Mechanisms: A more profound comprehension of the nucleation and growth processes is required to control the polymorphic outcome and morphology of the synthesized particles. The use of ultrasound irradiation has shown promise in controlling particle shape, indicating that physical parameters can have a remarkable effect on the final product. rsc.org
Thermodynamic and Kinetic Control: Research into the thermodynamic and kinetic factors that govern the formation of different hydrate and polymorphic forms is crucial. sphinxsai.com This includes understanding the energy landscapes that define phase transformations between amorphous precursors, various hydrated states, and crystalline structures. sphinxsai.com
Influence of Precursors and Additives: A systematic investigation into how the choice of lanthanum source and precipitating agent affects the final product's properties is needed. Furthermore, the role of organic and inorganic additives in directing the crystallization process to obtain specific morphologies or to stabilize certain phases warrants further exploration.
Development of Novel Characterization Techniques
The characterization of lanthanum carbonate hydrate has traditionally relied on a suite of standard analytical techniques. However, to address the challenges in synthesis and to fully understand the material's properties, the development and application of more advanced and novel characterization techniques are essential.
While conventional methods provide valuable information, there is a growing need for techniques that can provide more detailed structural information and probe the material's behavior under dynamic conditions.
| Characterization Technique | Information Provided | Emerging Research Focus | References |
| Powder X-ray Diffraction (PXRD) | Crystal structure identification and phase purity analysis. | Application of advanced methods like Rietveld refinement for quantitative phase analysis and determination of crystal structure of new polymorphs. | google.comsphinxsai.comresearchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (carbonate, hydroxide (B78521), water) and local coordination environments. | Use in conjunction with theoretical calculations to interpret complex spectra and identify subtle structural changes. | sphinxsai.comnih.gov |
| Thermogravimetric Analysis (TGA) | Determination of water content and thermal stability. | Development of novel TGA methods for the simultaneous and precise quantification of water and carbonate content. | sphinxsai.com |
| In-situ Characterization Techniques | Real-time monitoring of crystallization and phase transformation processes. | Application of in-situ XRD or spectroscopy to understand the kinetics and mechanisms of lanthanum carbonate hydrate formation. | |
| Advanced Imaging | Visualization of radiopaque properties in medical imaging. | Understanding the appearance of lanthanum carbonate opacities in various imaging modalities to avoid misinterpretation. | nih.govresearchgate.net |
The development of in-situ characterization techniques is a particularly important frontier. The ability to monitor the crystallization process in real-time would provide invaluable data for refining synthesis protocols and for validating theoretical models of nucleation and growth.
Exploring New Phases and Metastable Forms
The existence of different hydrated forms of lanthanum carbonate, such as the dihydrate, tetrahydrate, and octahydrate, is known. google.com Additionally, related compounds like lanthanum hydroxycarbonate exist in different polymorphic forms. google.comgoogle.com However, the deliberate synthesis and stabilization of new crystalline phases and metastable forms of lanthanum carbonate hydrate itself represent a significant research challenge and opportunity.
The exploration of new phases is motivated by the fact that different crystal structures can lead to vastly different physical and chemical properties. For instance, a new polymorph could exhibit enhanced catalytic activity or altered dissolution kinetics, which would be highly relevant for its application as a phosphate (B84403) binder. google.com Research in this area is focused on:
High-Pressure Synthesis: Investigating the effect of high pressure on the crystal structure of lanthanum carbonate hydrate, a technique that has been shown to induce phase transformations in other lanthanide compounds.
Solvothermal Synthesis: Utilizing non-aqueous solvents or solvent mixtures under elevated temperatures and pressures to access new crystalline phases that are not obtainable from aqueous solutions.
Kinetic Trapping of Metastable Forms: Developing synthesis strategies that can trap kinetically favored but thermodynamically unstable phases. This could involve rapid precipitation techniques or the use of specific additives that inhibit the transformation to the most stable form.
The discovery of new, stable, or metastable forms of lanthanum carbonate hydrate would open up new avenues for both fundamental research and practical applications.
Advanced Modeling for Predictive Understanding
Computational modeling is emerging as a powerful tool to complement experimental studies of lanthanum carbonate hydrate. Advanced modeling techniques can provide insights into its formation, structure, and properties at an atomic level, which can be difficult to obtain through experimental methods alone.
Density Functional Theory (DFT): DFT calculations are being used to investigate the electronic structure and bonding in lanthanum-containing molecules, such as the initial products of the reaction between lanthanum atoms and carbon dioxide. nih.gov These studies can help to understand the fundamental interactions that govern the chemistry of lanthanum carbonate.
Molecular Dynamics (MD) Simulations: MD simulations are proving to be invaluable for studying the hydration of lanthanum ions and the behavior of lanthanide-carbonate complexes in aqueous solutions. researchgate.netresearchgate.netacs.org These simulations can provide detailed information about the structure of the hydration shells around the lanthanum ion and the dynamics of water exchange, which are crucial for understanding its behavior in biological and environmental systems.
Predictive Modeling of Formation: While still in its early stages for this specific compound, machine learning and other predictive modeling approaches are being developed to forecast the formation conditions of hydrates in general. mdpi.combohrium.comresearchgate.netsemanticscholar.orgkaist.ac.krresearchgate.net Applying these methods to lanthanum carbonate hydrate could significantly accelerate the discovery of new synthesis routes and the optimization of existing ones.
The future of modeling in this field lies in the development of accurate and efficient force fields for MD simulations that can capture the complex interactions between lanthanum, carbonate, and water molecules. Furthermore, the integration of multiscale modeling approaches, from quantum mechanical calculations to macroscopic process simulations, will be key to achieving a truly predictive understanding of lanthanum carbonate hydrate.
Interdisciplinary Research Opportunities
While the primary application of lanthanum carbonate hydrate is in the medical field as a phosphate binder for patients with chronic kidney disease, there is a growing interest in its potential in other areas. nih.govnih.govpatsnap.comnih.govdrugbank.comresearchgate.net This is creating a host of interdisciplinary research opportunities at the intersection of chemistry, materials science, environmental science, and engineering.
| Field | Application | Emerging Research Questions | References |
| Environmental Science | Phosphate removal from wastewater to combat eutrophication. | Improving the selectivity and efficiency of phosphate capture in complex aqueous environments; developing regeneration methods for used sorbents. | frontiersin.orgnoahchemicals.com |
| Catalysis | Precursor for lanthanum-based catalysts for applications such as the oxidative coupling of methane. | Understanding the role of the carbonate precursor in the formation of active catalytic sites; developing catalysts with enhanced stability and activity. | wipo.intscilit.com |
| Materials Science | Host for phosphors in lighting and displays; component in advanced ceramics and superconductors. | Exploring the luminescent properties of doped lanthanum carbonate; investigating its use as a precursor for novel functional materials. | stanfordmaterials.comresearchgate.netnih.govaps.orgacs.org |
| Geology | Analogue for understanding the behavior of rare earth element carbonates in geological systems. | Studying the phase stability and transformation of lanthanum carbonate under conditions relevant to the Earth's crust and mantle. |
These emerging applications highlight the versatility of lanthanum carbonate hydrate and underscore the need for collaborative research efforts. For example, the development of lanthanum carbonate-based materials for water treatment will require expertise in materials synthesis, environmental chemistry, and chemical engineering. Similarly, its application in catalysis will benefit from collaborations between inorganic chemists, surface scientists, and reaction engineers. The continued exploration of these interdisciplinary avenues is likely to uncover new and exciting applications for this multifaceted compound.
Q & A
Q. What are the optimal methods for synthesizing lanthanum carbonate hydrate, and how do reaction conditions influence its hydration state?
- Methodological Answer : Lanthanum carbonate hydrate can be synthesized by exposing lanthanum hydroxide to atmospheric CO₂. The reaction proceeds as: 2La(OH)₃ + 3CO₂ → La₂(CO₃)₃ + 3H₂O . Hydration states (e.g., tetrahydrate vs. pentahydrate) depend on crystallization conditions, such as humidity and temperature. Thermogravimetric analysis (TGA) is critical for determining water content, as seen in lanthanum acetate hydrate studies .
Q. How can researchers characterize the structural and thermal stability of lanthanum-based hydrates?
- Methodological Answer : Use a combination of:
- FTIR spectroscopy to identify carbonate and hydroxyl groups .
- X-ray diffraction (XRD) to confirm crystallinity and lattice parameters .
- TGA/DSC to analyze dehydration steps and thermal stability .
For example, lanthanum carbonate hydrate exhibits a macromolecular structure with water molecules bound in the crystal lattice .
Q. What experimental precautions are essential when handling hydrated lanthanum compounds?
- Methodological Answer :
- Use protective gear (gloves, masks) to avoid skin contact and inhalation .
- Store waste separately for professional disposal due to environmental risks .
- Control pH during dissolution studies, as lanthanum carbonate dissolves readily in acidic conditions (pH 1.2) but precipitates at alkaline pH .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical toxicity data for lanthanum carbonate hydrate across species?
- Methodological Answer :
- In rats, high-dose lanthanum carbonate caused reduced pup weight but no maternal toxicity .
- In rabbits, maternal toxicity (reduced food intake, post-implantation losses) was observed .
- Design considerations : Account for species-specific GI tract physiology and dosing regimens. Use comparative pharmacokinetic models to assess bioavailability differences .
Q. What strategies optimize the phosphate-binding efficacy of lanthanum carbonate hydrate in renal disease models?
- Methodological Answer :
- In adenine-induced chronic renal failure (CRF) rats, lanthanum carbonate reduced serum phosphate levels comparably to sevelamer .
- Key parameters : Measure urinary phosphate excretion and fecal lanthanum content to assess binding efficiency .
- Synergistic approaches : Combine with bisphosphonates (e.g., sodium ibandronate) to enhance calcification reduction, as shown in clinical case studies .
Q. How does the hydration state of lanthanum nitrate influence its reactivity in catalytic or materials science applications?
- Methodological Answer :
- Hydrated lanthanum nitrate (La(NO₃)₃·xH₂O) acts as a precursor in perovskite synthesis. TGA confirmed La(CH₃COO)₃·1.13H₂O stoichiometry, critical for controlling oxide formation during calcination .
- Experimental tip : Pre-dry salts to standardize hydration states and ensure reproducibility in nanoparticle synthesis .
Q. What mechanistic insights explain carbonic acid's role in stabilizing lanthanum carbonate hydrates?
- Methodological Answer :
- Carbonic acid (H₂CO₃) forms via CO₂ hydration and stabilizes lanthanum carbonate through hydrogen bonding. X-ray absorption spectroscopy (XAS) revealed hydration shells around carbonic acid, influencing pH-dependent solubility .
- Implication : In biological systems (e.g., blood pH regulation), carbonic acid’s hydration dynamics may modulate lanthanum carbonate dissociation .
Data Contradiction and Analysis
Q. Why do studies report conflicting results on lanthanum carbonate’s impact on gastric acidity?
- Analysis :
- A safety pharmacology study noted reduced gastric acidity in rats , but human trials using FOSRENOL® (lanthanum carbonate) showed no significant GI disruption .
- Resolution : Differences in dosing (acute vs. chronic) and species-specific acid secretion mechanisms must be considered. Human trials prioritize pharmacodynamic equivalence (e.g., urinary phosphate excretion) over rodent models .
Q. How can researchers reconcile variability in hydration states reported for lanthanum acetate hydrate?
- Analysis :
- TGA and elemental analysis confirmed La(CH₃COO)₃·1.13H₂O, but commercial samples may vary due to storage conditions .
- Recommendation : Standardize synthesis protocols and validate hydration states via TGA before experimental use .
Experimental Design Considerations
Q. What are best practices for designing comparative studies of lanthanum-based phosphate binders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
